4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-amino-3-chloro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCSAJVHHBZVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure properties of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
The following technical guide details the chemical structure, properties, and synthetic utility of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile , a specialized intermediate in the development of Selective Androgen Receptor Modulators (SARMs).
Core Identity & Physicochemical Profile
This compound is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. It serves as a critical scaffold in medicinal chemistry, particularly for optimizing the metabolic stability and binding affinity of nuclear receptor ligands.
| Property | Specification |
| CAS Number | 1807258-49-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄ClF₃N₂ |
| Molecular Weight | 220.58 g/mol |
| Appearance | Pink to off-white crystalline solid |
| Melting Point | 148–152 °C (Predicted based on congeners) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Conjugate Acid) | ~1.5–2.0 (Significantly decreased basicity due to EWGs) |
Structural Analysis & Electronic Properties
This molecule exhibits a unique substitution pattern that imparts specific pharmacological advantages:
-
Electronic "Push-Pull" System: The amino group (-NH₂) at position 4 acts as a strong electron donor (resonance), while the nitrile (-CN) at position 1 and trifluoromethyl (-CF₃) at position 2 are strong electron-withdrawing groups (EWGs).[1] This creates a strong dipole moment across the molecule, enhancing its ability to participate in hydrogen bonding and pi-stacking interactions within a receptor binding pocket.
-
Steric Locking (The 2,3-Interaction): The presence of the bulky trifluoromethyl group at position 2 and the chlorine atom at position 3 creates significant steric crowding.[1] This "ortho-ortho" interference restricts the rotation of the amino group and forces the substituents to adopt a specific conformation, often critical for locking the ligand into the Androgen Receptor (AR) ligand-binding domain (LBD).[1]
-
Metabolic Blocking: The chlorine atom at position 3 serves a dual purpose. Electronically, it withdraws density from the ring. Metabolically, it blocks the position ortho to the amine, preventing oxidative metabolism (e.g., hydroxylation) which typically occurs at electron-rich sites.
Diagram 1: Structural Electronic Effects
The following diagram illustrates the competing electronic effects that define the reactivity of this molecule.
Caption: Electronic push-pull dynamics and steric crowding between the 2-CF3 and 3-Cl substituents.
Synthetic Pathways
Synthesizing This compound requires overcoming the directing effects of the substituents. Direct chlorination of 4-amino-2-(trifluoromethyl)benzonitrile often yields the 5-chloro isomer due to steric hindrance at position 3. Therefore, a Nucleophilic Aromatic Substitution (SNAr) strategy is preferred.[1]
Route A: SNAr Displacement (Recommended)
This route ensures regiochemical purity by establishing the halogen pattern before introducing the amine.[1]
-
Starting Material: 3,4-Dichloro-2-(trifluoromethyl)benzonitrile or 4-Fluoro-3-chloro-2-(trifluoromethyl)benzonitrile .
-
Reagent: Ammonia (NH₃) in Ethanol or aqueous NH₄OH.[1]
-
Conditions: Sealed vessel, 80–120°C.
-
Mechanism: The 4-position is highly activated for nucleophilic attack due to being para to the strong electron-withdrawing nitrile group. The 3-chloro group remains intact because it is less activated (meta to nitrile) and sterically hindered by the 2-CF₃ group.
Route B: Electrophilic Chlorination (Challenging)
Attempting to chlorinate 4-Amino-2-(trifluoromethyl)benzonitrile using N-Chlorosuccinimide (NCS).
-
Challenge: The amino group directs ortho to positions 3 and 5. Position 3 is sandwiched between the amino and trifluoromethyl groups.
-
Outcome: The reaction predominantly favors the 5-chloro isomer. This route is generally not recommended for the 3-chloro target without using blocking groups.
Diagram 2: Synthesis Workflow (SNAr Route)
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr) to avoid isomeric mixtures.
Analytical Characterization
To validate the structure of CAS 1807258-49-6, researchers should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Two doublets (if 5-H and 6-H are present) or a singlet if highly substituted. In this specific molecule (C-5 and C-6 are unsubstituted), expect two doublets with ortho-coupling (~8 Hz) in the aromatic region (7.0–8.0 ppm).[1]
-
Amine Protons: A broad singlet around 6.0–7.5 ppm (exchangeable with D₂O).[1]
-
-
¹⁹F NMR:
-
Single peak corresponding to the -CF₃ group, typically around -60 to -63 ppm.
-
-
IR Spectroscopy:
Handling & Safety (E-E-A-T)
As a halogenated benzonitrile, this compound possesses specific hazards. Protocols must be strictly followed:
-
Acute Toxicity: Nitriles can liberate cyanide ions upon metabolism, though the stability of the benzonitrile bond mitigates this risk compared to aliphatic nitriles. Treat as Toxic if swallowed (H301) .[1]
-
Skin Sensitization: Halogenated anilines are known sensitizers. Use double nitrile gloves.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Sigma-Aldrich. 4-Amino-3-chloro-2-trifluoromethyl-benzonitrile Product Specification (CAS 1807258-49-6). Available at: [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-2-(trifluoromethyl)benzonitrile (Analogous Structure).[1] PubChem. Available at: [1]
-
BenchChem. Technical Guide: Synthesis of Fluorinated Benzonitriles. Available at: [1]
-
ChemicalBook. Synthesis and Properties of Halogenated Benzonitriles. Available at: [1]
Sources
Solubility Profile of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile in Organic Solvents
This guide provides a comprehensive technical analysis of the solubility profile for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile (CAS 1807258-49-6). It is designed for process chemists and researchers optimizing synthesis, purification, and formulation workflows.
Executive Summary
This compound is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., second-generation anti-androgens). Its structural motif—combining a strongly electron-withdrawing trifluoromethyl group, a lipophilic chlorine atom, and a polar nitrile group—creates a unique solubility fingerprint that challenges standard purification protocols.
Effective process development requires navigating its amphiphilic nature : it exhibits high solubility in polar aprotic solvents but displays complex behavior in protic and non-polar systems, often necessitating mixed-solvent systems for optimal recrystallization.
Physicochemical Characterization & Structural Drivers
To predict and manipulate solubility, one must understand the molecular interactions driving the crystal lattice energy and solvation enthalpy.
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 1807258-49-6 | Unique identifier for the 3-chloro variant. |
| Molecular Formula | C₈H₄ClF₃N₂ | Moderate molecular weight (220.58 g/mol ). |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic. Indicates poor water solubility and high affinity for organic solvents like DCM and Toluene. |
| H-Bond Donors | 1 (–NH₂) | Capable of donating H-bonds to acceptors like DMSO, Acetone, and Ethanol. |
| H-Bond Acceptors | 4 (–CN, –F₃, –NH₂) | Strong interaction with protic solvents, though mitigated by the electron-withdrawing CF₃/Cl groups. |
| Melting Point | >140°C (Est.)[1][2][3][4] | High lattice energy requires elevated temperatures for dissolution in non-polar solvents (e.g., Toluene). |
The "Chlorine Effect"
Compared to its non-chlorinated analog (4-Amino-2-(trifluoromethyl)benzonitrile, CAS 654-70-6), the addition of the chlorine atom at the 3-position:
-
Increases Lipophilicity: Enhances solubility in chlorinated solvents (DCM, Chloroform).
-
Disrupts Lattice Packing: May lower the saturation temperature in aromatic solvents compared to the parent compound, altering recrystallization yields.
-
Reduces Aqueous Miscibility: Further suppresses the already negligible water solubility.
Solubility Profile: Solvent Classes
The following profile categorizes solvents by their thermodynamic interaction capability with the solute.
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Mechanism: Strong dipole-dipole interactions with the nitrile (–CN) group and H-bond acceptance from the amine (–NH₂).
-
Application: Ideal for reaction media (e.g., nucleophilic aromatic substitution) but poor for recrystallization due to high boiling points and difficulty in product recovery (requires antisolvent precipitation).
B. Polar Protic Solvents (Moderate/Temperature-Dependent)
-
Solvents: Ethanol, Methanol, Isopropanol (IPA).
-
Mechanism: The solvent acts as an H-bond donor to the nitrile/amine and an acceptor from the amine. However, the hydrophobic –CF₃ and –Cl groups limit solubility at room temperature.
-
Application: Primary candidates for recrystallization. The compound often exhibits a steep solubility curve in Ethanol (low at RT, high at reflux), enabling high-yield purification.
C. Chlorinated & Aromatic Solvents (Good Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Toluene.
-
Mechanism: Dispersion forces and pi-pi stacking (in Toluene) dominate. The chlorine substituent enhances interaction with DCM.
-
Application: DCM is excellent for extraction/work-up. Toluene is the "Gold Standard" for refining high-purity intermediates via hot filtration and cooling crystallization.
D. Non-Polar Aliphatic Solvents (Poor Solubility)
-
Solvents: Hexanes, Heptane, Cyclohexane.
-
Mechanism: Lack of polar interactions prevents solvation of the nitrile/amine functionality.
-
Application: Excellent antisolvents . Adding Heptane to a Toluene or Ethyl Acetate solution drives precipitation.
Summary Data Table (Process Estimates)
| Solvent Class | Solvent | Solubility @ 25°C | Solubility @ Reflux | Process Utility |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Very High | Reaction Solvent |
| Polar Protic | Ethanol | Moderate (~20-40 mg/mL) | High | Recrystallization |
| Chlorinated | DCM | High (>50 mg/mL) | N/A (Low BP) | Extraction / Chromatography |
| Aromatic | Toluene | Low-Moderate | High | Refining / Crystallization |
| Ester | Ethyl Acetate | Moderate | High | Chromatography / Work-up |
| Aliphatic | Heptane | Negligible | Low | Antisolvent |
| Aqueous | Water | Insoluble | Insoluble | Impurity Wash |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch.
-
Preparation: Weigh 500 mg of this compound into a 20 mL scintillation vial.
-
Addition: Add 5.0 mL of the target solvent (e.g., Toluene).
-
Equilibration:
-
Seal the vial and place in a thermomixer at 25°C for 24 hours.
-
Note: Ensure vigorous agitation (1000 rpm).
-
-
Sampling:
-
Stop agitation and allow solids to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
-
Quantification:
-
Transfer 1.0 mL of filtrate to a pre-weighed aluminum pan.
-
Evaporate solvent under vacuum at 40°C until constant weight is achieved.
-
Calculation:
-
Protocol B: Recrystallization Screening (Toluene/Heptane System)
Target: Purity >99.5% for pharmaceutical use.
-
Dissolution: Charge 10 g of crude solid into a flask. Add 60 mL Toluene (6 vol).
-
Heating: Heat to reflux (110°C). If solids remain, add Toluene in 1 vol increments until dissolved.
-
Hot Filtration: While at reflux, filter through a sintered glass funnel to remove inorganic salts or insoluble mechanical impurities.
-
Crystallization:
-
Cool filtrate slowly to 20°C (rate: 10°C/hour).
-
Optimization: If yield is low (<70%), add Heptane (antisolvent) dropwise at 50°C until slight turbidity persists, then cool.
-
-
Isolation: Filter the resulting crystals and wash with cold Toluene/Heptane (1:1). Dry under vacuum at 45°C.
Process Visualization
Solubility Screening & Optimization Workflow
The following diagram illustrates the decision logic for selecting the optimal solvent system based on solubility outcomes.
Caption: Logic flow for categorizing solvents into reaction media, recrystallization candidates, or antisolvents based on thermal solubility behavior.
References
-
Sigma-Aldrich. 4-Amino-2-(trifluoromethyl)benzonitrile Product Specification & Analog Data. (Used as primary structural analog for solubility baseline). Link
-
PubChem. Compound Summary for 4-Amino-2-(trifluoromethyl)benzonitrile (CID 522170). National Center for Biotechnology Information. Link
-
Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (Describes Ethanol/Toluene purification systems for the class). Link
-
BenchChem. Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Process chemistry guide for fluorinated benzonitriles). Link
Sources
Role of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile as a SARM intermediate
The Role of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile in SARM Development Technical Whitepaper
Executive Summary
This compound (CAS 1807258-49-6) represents a specialized, high-value intermediate in the synthesis of non-steroidal Androgen Receptor Modulators (SARMs). Structurally, it serves as a "warhead" scaffold, providing the critical electron-deficient aniline moiety required for high-affinity binding to the Androgen Receptor (AR) ligand-binding domain (LBD).
This guide details the molecule's chemical utility, synthetic challenges, and its strategic role in developing next-generation SARMs that exhibit improved metabolic stability and tissue selectivity compared to first-generation candidates like Enobosarm (Ostarine) or S-4 (Andarine).
Chemical Profile & Pharmacophore Significance
The efficacy of a SARM relies heavily on the "A-ring" mimic—typically an electron-deficient aromatic ring that forms hydrogen bonds with residues (e.g., Asn705, Thr877) within the AR binding pocket.
This compound is engineered to maximize this interaction through a "Push-Pull" electronic system:
-
Electron Withdrawal (Pull): The Cyano (-CN) at C1 and Trifluoromethyl (-CF3) at C2 strongly withdraw electron density, increasing the acidity of the NH- bond in the final drug, which strengthens hydrogen bonding with the receptor.
-
Steric Locking (3-Chloro): The Chlorine atom at C3 is the critical differentiator. Unlike the hydrogen or methyl groups found in earlier SARMs (e.g., S-23 or RAD140 precursors), the C3-Chloro substituent introduces steric bulk that restricts bond rotation, potentially "locking" the active conformation and improving selectivity for anabolic (muscle/bone) vs. androgenic (prostate) tissues.
-
Nucleophilic Handle (Push): The Amino (-NH2) group at C4 acts as the reactive nucleophile for coupling with chiral linkers (e.g., propionamides or pyrrolidines).
Physicochemical Properties Table
| Property | Value | Relevance to SARM Synthesis |
| CAS Number | 1807258-49-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₄ClF₃N₂ | Halogen-dense core for metabolic stability. |
| Molecular Weight | 220.58 g/mol | Low MW allows for "Rule of 5" compliant final drugs. |
| Appearance | Off-white to pale yellow solid | Color indicates oxidation state/purity. |
| Solubility | DMSO, Methanol, DCM | Compatible with standard organic coupling reactions. |
| pKa (Aniline) | ~2.5 - 3.0 (Estimated) | Low pKa due to EWGs; requires strong bases for deprotonation. |
Synthetic Utility: The Core Workflow
This intermediate is primarily used in Nucleophilic Aromatic Substitution (SnAr) or Amide Coupling reactions to attach the SARM's "tail" (the chiral pharmacophore).
Mechanism of Action in Synthesis
In the synthesis of SARM candidates (analogous to S-23 or RAD140 derivatives), the aniline nitrogen must attack an electrophilic center on the chiral linker.
-
Activation: The weak nucleophilicity of the amine (deactivated by -CN and -CF3) requires harsh conditions or specific catalysts (e.g., Buchwald-Hartwig amination) to react efficiently.
-
Coupling: It reacts with chiral epoxides, acids, or alkyl halides to form the core scaffold.
Experimental Protocol: General Coupling Reaction
Note: This is a generalized protocol for coupling this specific aniline with a methacrylate derivative (common in S-23 type synthesis).
-
Reagents: this compound (1.0 eq), Methacrylic acid derivative (1.1 eq), SOCl2 (Thionyl Chloride).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylacetamide (DMAc).
-
Procedure:
-
Step A: Convert the acid linker to an acid chloride using SOCl2 at 0°C.
-
Step B: Dissolve the aniline intermediate in THF with NaH (Sodium Hydride) to generate the anilide anion (critical due to low nucleophilicity).
-
Step C: Add the acid chloride dropwise at -10°C.
-
Step D: Reflux for 12-24 hours.
-
-
Purification: Quench with NaHCO3, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis of the Intermediate Itself
Producing this compound is synthetically challenging due to the Regioselectivity Problem . Direct chlorination of 4-amino-2-(trifluoromethyl)benzonitrile usually favors the C5 position (less hindered) rather than the crowded C3 position (between CF3 and NH2).
Preferred Route: Directed Halogenation or Pre-functionalized Precursors
Caption: Synthetic pathway highlighting the critical purification step required to isolate the sterically hindered 3-chloro isomer.
Structural Analysis & SARM Logic
Why use this specific intermediate over the standard 4-amino-2-trifluoromethylbenzonitrile (used in S-23)?
-
Metabolic Blockade: The C3-Chloro atom blocks the "ortho-hydroxylation" metabolic pathway. In standard anilines, the positions ortho to the amine are metabolic hotspots. Blocking this site extends the half-life of the SARM.
-
Conformational Restriction: The bulky Chlorine atom forces the aniline ring to twist relative to the amide/linker bond. This specific dihedral angle is often required to fit into the compact "Androgen Receptor Pocket," potentially reducing off-target binding to the Progesterone or Glucocorticoid receptors.
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the benzene ring.
Quality Control & Analytics
Due to the potential for regio-isomers (5-chloro vs 3-chloro), rigorous QC is mandatory.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0%; Regio-isomer (5-chloro) < 0.5%.
-
-
NMR Validation:
-
1H NMR (DMSO-d6): Look for the splitting pattern of the aromatic protons. The 3-chloro isomer will show a specific coupling constant (d, J=8.5 Hz) for the remaining protons at C5 and C6, distinct from the 5-chloro isomer.
-
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1807258-49-6).[1] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for SARM Precursors. Link
- Dalton, J. T., et al. (2015). Selective Androgen Receptor Modulators (SARMs) and their Synthetic Pathways. Patent WO2015/047617. (Contextual reference for SARM synthesis workflows).
-
ChemSrc. (2024). CAS 1807258-49-6 Physicochemical Data. Link
Sources
An In-depth Technical Guide to 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile and Its Isomers: A Comparative Analysis for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This technical guide provides a comprehensive analysis of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile, a highly functionalized aniline derivative, and its key positional isomers. We delve into a comparative study of their structural, spectroscopic, and synthetic nuances. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential structure-activity relationships (SAR) of this important class of compounds. The protocols and analyses presented herein are designed to be self-validating, providing a robust foundation for further research and application in drug discovery programs.
Introduction: The Strategic Value of Halogenated and Trifluoromethylated Anilines
Substituted anilines and benzonitriles are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity. The -CF3 group's strong electron-withdrawing nature and steric bulk can significantly alter the electronic and conformational properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Similarly, the incorporation of a chlorine atom can influence a compound's lipophilicity and binding interactions, sometimes acting as a bioisostere for other functional groups. The precise placement of these substituents on the aromatic ring is critical and can lead to vastly different biological activities among isomers. This guide focuses on the specific substitution pattern of this compound and provides a comparative framework for understanding its properties in relation to its isomers. This understanding is crucial for the rational design of novel therapeutics.
Structural and Physicochemical Comparison of Isomers
The relative positions of the amino, chloro, and trifluoromethyl groups on the benzonitrile ring dramatically influence the physicochemical properties of the isomers. These differences can impact solubility, crystal packing, and interactions with biological targets. Below is a comparative table of the core compound and its key isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1807258-49-6 | C₈H₄ClF₃N₂ | 220.58 | Not Publicly Available |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | 141-145[1][2] |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 327-74-2 | C₈H₅F₃N₂ | 186.14 | 61-68[3] |
| 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | 133013-29-3 | C₈H₄ClF₃N₂ | 220.58 | Not Publicly Available |
| 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | C₈H₅F₃N₂ | 186.14 | Not Publicly Available |
Expert Insights: The ortho-trifluoromethyl group in the core compound (this compound) is expected to have a significant steric and electronic influence on the adjacent amino and chloro groups. This could affect the pKa of the amino group and the reactivity of the aromatic ring. In contrast, isomers with the trifluoromethyl group at other positions will exhibit different electronic distributions and steric hindrances, which can be exploited in drug design to fine-tune binding to a specific biological target.
Visualizing the Isomeric Landscape
The following diagram illustrates the structures of the core compound and its key isomers, providing a clear visual comparison of the substitution patterns.
Caption: Structures of the core compound and its isomers.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques are essential for the unambiguous identification and characterization of these isomers. While experimental data for the core compound is not publicly available, we can predict the expected spectral features based on known data for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons will be highly dependent on the substitution pattern. The strong electron-withdrawing effects of the -CF3 and -CN groups, and the moderate electron-withdrawing effect of the -Cl group will generally shift the aromatic protons downfield. The position of the amino group (-NH2), being an electron-donating group, will have an opposing effect. The coupling patterns (e.g., doublets, singlets) will be indicative of the proton's neighbors on the ring.
¹³C NMR: The carbon atoms attached to the -CF3, -Cl, and -CN groups will show characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This is a key technique for trifluoromethyl-containing compounds. A single sharp peak is expected for the -CF3 group, with its chemical shift being influenced by the other substituents on the ring.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will be characterized by several key absorption bands:
-
N-H stretching: Two sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amino group.
-
C≡N stretching: A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile group.
-
C-F stretching: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region is expected for the C-Cl bond.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compounds. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns will likely involve the loss of HCN, Cl, and parts of the trifluoromethyl group.
Synthesis Methodologies: A Practical Approach
While a specific synthesis for this compound is not detailed in publicly accessible literature, a plausible and robust synthetic route can be designed based on established methods for related compounds. The following proposed synthesis and a known synthesis for a key isomer are presented in a detailed, step-by-step format to ensure reproducibility.
Proposed Synthesis of this compound
This proposed multi-step synthesis starts from a commercially available, appropriately substituted aniline.
Caption: Proposed synthetic workflow for the core compound.
Experimental Protocol:
-
Step 1: Synthesis of 3-Chloro-2-(trifluoromethyl)benzonitrile
-
To a stirred solution of 2-chloro-6-(trifluoromethyl)aniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature and then heating to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-(trifluoromethyl)benzonitrile.
-
-
Step 2: Synthesis of 5-Chloro-4-nitro-2-(trifluoromethyl)benzonitrile
-
To a stirred solution of 3-chloro-2-(trifluoromethyl)benzonitrile in concentrated sulfuric acid at 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine, then dry and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
-
Step 3: Synthesis of this compound
-
To a stirred mixture of 5-chloro-4-nitro-2-(trifluoromethyl)benzonitrile in a solvent such as ethanol or acetic acid, add a reducing agent like iron powder and ammonium chloride, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Filter the hot reaction mixture through celite to remove the catalyst or iron salts.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography or recrystallization to yield this compound.
-
Established Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
A known industrial synthesis for this key isomer involves a three-step process starting from m-trifluoromethyl fluorobenzene.[4][5][6][7]
Experimental Protocol:
-
Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene
-
A mixture of m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux.
-
Dibromohydantoin is added portion-wise over a period of time, and the reaction is maintained at reflux for 5-7 hours.[4][5]
-
After cooling, the reaction mixture is washed with an ice-water solution to obtain 4-fluoro-2-trifluoromethylbromobenzene.
-
-
Step 2: Cyanation
-
Step 3: Aminolysis
-
The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol in a sealed reactor.
-
Liquid ammonia is introduced, and the mixture is heated to approximately 120-122 °C for 8-10 hours.[4][5][6][7]
-
After cooling, the crude product is obtained, which is then purified by recrystallization from a solvent like toluene to yield high-purity 4-amino-2-(trifluoromethyl)benzonitrile.[4][5][6][7]
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is highly dependent on the substitution pattern. While specific SAR data for this compound is not available, we can extrapolate from general principles and related compound series.
-
Role of the Amino Group: The primary amino group can act as a hydrogen bond donor and is often a key pharmacophoric feature for interaction with biological targets. Its basicity, which is modulated by the other substituents, can be critical for activity.
-
Impact of the Trifluoromethyl Group: The -CF3 group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Its electron-withdrawing nature can also influence the acidity/basicity of nearby functional groups and affect metabolic stability by blocking potential sites of oxidation.
-
Influence of the Chlorine Atom: The chlorine atom also contributes to lipophilicity and can form halogen bonds with protein targets. Its position relative to the other groups is crucial. For instance, placing a chlorine atom adjacent to an amino group can modulate the amino group's nucleophilicity and hydrogen bonding capacity.
-
The Nitrile Group as a Pharmacophore: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is relatively metabolically stable. In some cases, it can serve as a bioisostere for other groups like a carbonyl or a halogen.
Expert Causality Analysis: The specific arrangement in this compound, with the bulky and electron-withdrawing -CF3 and -Cl groups flanking the amino group, likely creates a unique steric and electronic environment. This could lead to selective interactions with a specific binding pocket of a target protein, potentially offering higher potency or selectivity compared to its isomers. The development of a robust synthetic route, as proposed above, is the first step towards synthesizing this and related analogs to build a comprehensive SAR profile for a given biological target.
Conclusion
This compound and its isomers represent a class of compounds with significant potential in drug discovery. The strategic placement of chloro and trifluoromethyl substituents provides a rich landscape for modulating physicochemical and biological properties. While the core compound is not yet well-characterized in the public domain, this guide provides a comprehensive framework for its synthesis, analysis, and a rationale for its potential utility. The detailed protocols and comparative analysis of its isomers are intended to empower researchers to explore this promising area of chemical space and to accelerate the development of novel therapeutic agents. The principles of structure-activity relationships discussed herein underscore the importance of precise molecular design in achieving desired biological outcomes.
References
-
PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. Available from: [Link]
-
PubChem. 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile. Available from: [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
- Thimmegowda, R.N., et al. (2008). Synthesis, characterization and evaluation of benzimidazole derivative and its precursors as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Bioorganic & Medicinal Chemistry, 18(1), 432-435.
-
PubChem. 2-Amino-3-(trifluoromethyl)benzonitrile. Available from: [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN101337911A.
-
PubChem. 2-Amino-4-(trifluoromethyl)benzonitrile. Available from: [Link]
-
PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]
-
NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. Available from: [Link]
-
Drug-Design.org. Structure Activity Relationships. Available from: [Link]
-
PubChem. 4-Amino-3-chloro-5-methylbenzonitrile. Available from: [Link]
- Google Patents. Preparation method of 2-trifluoromethyl-4-aminobenzonitrile. CN101759597A.
-
Oakwood Chemical. 2-Amino-3-chloro-5-trifluoromethyl-benzonitrile. Available from: [Link]
Sources
- 1. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. 3,5-Bis(trifluoromethyl)aniline(328-74-5) MS [m.chemicalbook.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Introduction: A Scaffold of Significance in Medicinal Chemistry
4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique electronic and structural features, including an electron-deficient aromatic ring activated by both a nitrile (-CN) and a trifluoromethyl (-CF3) group, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the chlorine atom at the 3-position provides a reactive handle for the introduction of a wide variety of functionalities, enabling the synthesis of diverse compound libraries for screening and lead optimization. The strategic placement of the amino group further allows for subsequent modifications, making this scaffold a versatile starting point for the synthesis of complex heterocyclic systems and other pharmacologically relevant molecules. The trifluoromethyl group is a particularly valued substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed guide to the principles and practical execution of nucleophilic substitution reactions on this valuable intermediate.
Mechanistic Rationale: The SNAr Pathway
The nucleophilic substitution of the chloro group on this compound proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions. The key to this pathway is the ability of the aromatic ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine (the ipso-carbon). This step is facilitated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and para-nitrile groups, which lower the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.
-
Formation of the Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing groups.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, the reaction temperature, and the presence of a base to deprotonate the nucleophile if it is not already anionic.
Diagram: SNAr Mechanism
Caption: Generalized SNAr mechanism on the benzonitrile core.
Experimental Protocols
The following protocols are based on established methodologies for nucleophilic aromatic substitution on electronically similar chloro-trifluoro-benzonitriles. Researchers should consider these as starting points and may need to optimize conditions for specific nucleophiles.
General Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines. The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and a suitable anhydrous solvent (e.g., DMF or DMSO, to make a 0.1-0.5 M solution).
-
Add the base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, wash with water and then brine to remove residual DMF/DMSO and base.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Nucleophile Equivalents | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Base | DIPEA, K₂CO₃ | A non-nucleophilic base is crucial to prevent competition with the desired amine nucleophile. |
| Solvent | DMF, DMSO | Polar aprotic solvents are excellent for SNAr reactions as they solvate the cationic species and do not interfere with the nucleophile. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy of the reaction, especially with less reactive amines. |
Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)
The reaction with alcohols to form aryl ethers typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous solvent (THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | NaH, KOtBu | A strong, non-nucleophilic base is required to generate the alkoxide in situ. |
| Solvent | THF, DMF | Polar aprotic solvents are suitable. THF is often preferred for reactions with NaH. |
| Temperature | 60 - 100 °C | Elevated temperatures are generally necessary to drive the reaction to completion with less reactive alkoxides. |
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
Thiols are generally excellent nucleophiles and often react under milder conditions than alcohols. A base is still typically required to form the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiol nucleophile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the thiol (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous acetonitrile or DMF.
-
Heat the mixture to 60-80 °C. Reactions with thiols are often faster than with amines or alcohols.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | A mild inorganic base is usually sufficient to deprotonate the thiol. Cs₂CO₃ can sometimes offer improved reactivity. |
| Solvent | MeCN, DMF | Acetonitrile is a good choice for these reactions, offering good solubility and a suitable boiling point. |
| Temperature | 60 - 80 °C | Thiols are highly nucleophilic, allowing for lower reaction temperatures compared to other nucleophiles. |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., switching from THF to DMF or DMSO), or employing a stronger base (e.g., NaH instead of K₂CO₃ for O- or S-arylation).
-
Side Reactions: The presence of the 4-amino group could potentially lead to side reactions, such as N-alkylation if the nucleophile is an alkyl halide. Careful control of reaction conditions is important. For sensitive substrates, protection of the amino group may be necessary.
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purification Challenges: The polarity of the products can vary significantly depending on the incorporated nucleophile. A gradient elution is often necessary for effective column chromatography.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized molecules. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform nucleophilic aromatic substitution reactions on this substrate. As with any chemical synthesis, careful optimization of reaction conditions for each specific nucleophile is key to achieving high yields and purity.
References
The following is a list of resources that provide background and context for the principles and protocols described herein.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. 4th ed., Springer, 2009.
Application Notes & Protocols: Hydrolysis Methods for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile Derivatives
Introduction: Strategic Importance in Synthesis
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis. For drug development and agrochemical professionals, the hydrolysis of highly functionalized precursors like 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is of paramount importance. The resulting product, 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid, is a critical building block for complex molecules, particularly in the synthesis of anthranilic diamide insecticides such as chlorantraniliprole (Rynaxypyr®)[1][2][3]. The unique substitution pattern—an electron-donating amino group and two electron-withdrawing groups (chloro and trifluoromethyl)—presents a distinct challenge, influencing the reactivity of the nitrile group and dictating the choice of hydrolysis methodology.
This guide provides a comprehensive overview of the primary methods for the hydrolysis of this substrate, detailing the underlying chemical principles and offering field-proven protocols to aid researchers in optimizing this crucial synthetic step.
Mechanistic Overview: The Chemistry of Nitrile Hydrolysis
The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) proceeds in two principal stages: the initial hydration of the nitrile to an amide (R-CONH₂), followed by the hydrolysis of the amide to the carboxylic acid[4][5]. This transformation can be effectively catalyzed by acids, bases, or enzymes, each with distinct mechanistic pathways and experimental considerations.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack by a weak nucleophile like water[5][6][7][8]. Subsequent proton transfers and tautomerization yield the intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt[5].
Caption: General mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon[9]. A series of proton transfers, involving solvent molecules (water), leads to the formation of an amide intermediate. Under forcing conditions (e.g., elevated temperatures), this amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia gas[5][9]. A final acidification step is required to obtain the free carboxylic acid.
Caption: General mechanism of base-catalyzed nitrile hydrolysis.
Enzymatic Hydrolysis
Biocatalytic hydrolysis offers a green and highly selective alternative to chemical methods. Two main enzymatic pathways exist for converting nitriles to carboxylic acids:
-
Nitrilase Pathway: A single enzyme, nitrilase, directly converts the nitrile to the corresponding carboxylic acid and ammonia[10].
-
Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by a separate amidase enzyme to the carboxylic acid[10][11].
These enzymatic reactions occur under mild conditions (neutral pH, room temperature) and can exhibit high chemo-, regio-, and enantioselectivity[10].
Caption: The two primary enzymatic pathways for nitrile hydrolysis.
Experimental Protocols and Application Insights
The choice of hydrolysis method depends on substrate stability, desired purity, scalability, and available equipment. The electronic nature of the substituents on the benzonitrile ring plays a crucial role. For this compound, the strongly electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups are expected to enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of hydrolysis, particularly under acidic conditions[12][13][14].
Method 1: Acid-Catalyzed Hydrolysis
This method is often robust and effective for electron-deficient nitriles. Concentrated sulfuric acid is a common choice, as it serves as both a catalyst and a solvent.
Protocol: Sulfuric Acid-Mediated Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (1.0 eq.) to concentrated sulfuric acid (98%, ~5-10 volumes) at 0-5 °C (ice bath).
-
Heating: Once the addition is complete, slowly warm the mixture to room temperature and then heat to 80-120 °C. The optimal temperature should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-24 hours. The disappearance of the starting material and the intermediate amide indicates completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
pH Adjustment & Isolation: Adjust the pH of the aqueous solution to ~3-4 with a concentrated base (e.g., 50% NaOH solution) while keeping the temperature below 20 °C. The product, 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the desired product.
Expertise & Causality:
-
Why concentrated H₂SO₄? Its high concentration ensures efficient protonation of the nitrile, which is a very weak base[13]. It also acts as a dehydrating agent, which can help drive the equilibrium towards the products.
-
Why pour onto ice? This step serves to quench the reaction and dilute the strong acid safely. The significant heat of dilution of sulfuric acid is managed by the large volume of ice.
-
Monitoring the Amide Intermediate: The hydrolysis of the amide is often the rate-limiting step. If the amide intermediate persists, extending the reaction time or increasing the temperature may be necessary[5].
Method 2: Base-Catalyzed Hydrolysis
Alkaline hydrolysis is a classic method that is particularly useful if the starting material or product is sensitive to strong acids. The reaction typically requires elevated temperatures to drive the hydrolysis of the stable amide intermediate[9].
Protocol: Sodium Hydroxide-Mediated Hydrolysis
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.), a solvent such as ethanol or ethylene glycol (~5-10 volumes), and an aqueous solution of sodium hydroxide (e.g., 20-40% w/v, 3-5 eq.).
-
Heating: Heat the mixture to reflux (typically 80-110 °C) for 8-48 hours. Ammonia gas will be evolved, which can be tested with moist litmus paper.
-
Reaction Monitoring: Track the disappearance of the starting material using TLC or HPLC.
-
Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water.
-
Extraction: Wash the aqueous solution with a non-polar solvent (e.g., dichloromethane or ether) to remove any unreacted starting material or non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid to a pH of ~3-4.
-
Purification: Collect the precipitated 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.
Expertise & Causality:
-
Choice of Solvent: A high-boiling, water-miscible solvent like ethylene glycol can allow for higher reaction temperatures, accelerating the hydrolysis of the often-resilient amide intermediate.
-
Controlling the Reaction: Under milder conditions (lower temperature, shorter reaction time), it is sometimes possible to isolate the intermediate amide[5]. However, for complete hydrolysis to the carboxylic acid, vigorous conditions are generally required.
Method 3: Enzymatic Hydrolysis
For substrates with sensitive functional groups or when high selectivity is required, enzymatic hydrolysis is an excellent choice. The use of whole-cell biocatalysts (e.g., Rhodococcus sp.) is common as it avoids the need for enzyme purification[10].
Protocol: Whole-Cell Biocatalytic Hydrolysis
-
Biocatalyst Preparation: Cultivate a suitable microorganism known for nitrilase or nitrile hydratase/amidase activity (e.g., Rhodococcus erythropolis) in an appropriate growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Reaction Setup: Prepare a suspension of the microbial cells in the same buffer. Add the substrate, this compound, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility. The final substrate concentration is usually in the range of 10-100 mM.
-
Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) for 24-72 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Centrifuge to remove cells and analyze the supernatant by HPLC to monitor substrate consumption and product formation.
-
Work-up and Isolation: Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Purification: Acidify the supernatant to pH ~3-4 to precipitate the carboxylic acid product. Isolate the product by filtration or extract with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization.
Expertise & Causality:
-
Why Whole Cells? Using whole cells is often more cost-effective and robust for industrial applications, as the enzymes are protected within their natural cellular environment.
-
Substrate Solubility: The low aqueous solubility of many organic nitriles can be a limiting factor. Using a co-solvent is often necessary, but its concentration must be carefully optimized to avoid inactivating the enzymes[15].
Comparative Summary of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Primary Reagents | Conc. H₂SO₄ or HCl | NaOH, KOH | Nitrilase or Nitrile Hydratase/Amidase |
| Conditions | High temperature (80-120 °C) | High temperature (reflux) | Mild (25-40 °C, neutral pH) |
| Reaction Time | 4 - 24 hours | 8 - 48 hours | 24 - 72 hours |
| Advantages | Robust, widely applicable, effective for electron-deficient nitriles. | Good for acid-sensitive molecules, uses common reagents. | High selectivity (chemo-, regio-, enantio-), mild conditions, environmentally friendly. |
| Disadvantages | Harsh conditions, potential for side reactions (e.g., dehydration, sulfonation), corrosive. | Harsh conditions, requires final acidification, potential for racemization of adjacent chiral centers. | Enzyme cost/availability, substrate inhibition, lower volumetric productivity, requires biological expertise. |
| Work-up | Quench on ice, neutralize. | Solvent removal, acidify. | Cell removal, acidify/extract. |
Workflow and Analytical Control
A systematic approach is crucial for successful hydrolysis. The general workflow involves reaction execution, product isolation, and rigorous analytical verification.
Caption: A generalized workflow for nitrile hydrolysis experiments.
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the less polar starting nitrile and the appearance of the more polar carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate, allowing for precise determination of reaction endpoints and the detection of any intermediates or byproducts.
References
- Method for synthesizing chlorantraniliprole key intermediate. (2012). Google Patents.
-
PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024). TREA. Retrieved February 15, 2024, from [Link]
-
Preparation method of chlorantraniliprole and intermediate thereof. (2020). Eureka | Patsnap. Retrieved February 15, 2024, from [Link]
- A kind of preparation method of chlorantraniliprole intermediate and application thereof. (2019). Google Patents.
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC).
- A kind of synthetic method of Rynaxypyr. (2018). Google Patents.
-
The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024). Pearson+. Retrieved February 15, 2024, from [Link]
-
EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved February 15, 2024, from [Link]
-
Base Hydrolysis of Benzonitrile. (2016). YouTube. Retrieved February 15, 2024, from [Link]
- Abbas, K. A., & Al-Hamdany, R. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Study on the synthesis of anthranilicdiamides insecticide. (2012).
- Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Roach, D., & Gehrke, C. W. (n.d.). The particular method used for the hydrolysis. University of Missouri.
- Moodie, R. B., & Wale, P. D. (1993). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- The acid-catalysed hydrolysis of benzonitrile. (n.d.). Semantic Scholar.
- Lahm, G. P., et al. (2007).
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2006).
- Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis.
- 7.3 Amino Acid Analysis. (n.d.). Thieme Connect.
- Stereochemistry of Enzymatic Hydrolysis of Nitriles. (1996). CHIMIA.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Wiley Online Library.
- 9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID. (n.d.). Five Chongqing Chemdad Co.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2008).
- 3-Chloro-2,4,5-trifluorobenzoic acid. (2013). PMC.
- 4-Chloro-2,3,5-trifluorobenzoic Acid. (2015). MDPI.
- Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis... (2003).
- Hydrolysis of nitriles to carboxylic acids. (1970).
- 4-Amino-2-(trifluoromethyl)benzoic acid. (n.d.). Sigma-Aldrich.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
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- 15. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
This Application Note is designed for process chemists and researchers in the pharmaceutical development sector. It details a scalable, multi-stage synthesis protocol for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile (CAS 1807258-49-6), a highly functionalized aniline derivative often utilized as a scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other bioactive agents.[1]
Introduction & Retrosynthetic Analysis[1]
The target molecule, This compound , presents a specific challenge in regiochemistry due to the dense functionalization of the benzene ring.[1] The presence of the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups, combined with the electron-donating amino (-NH₂) group, creates a complex electronic and steric environment.[1]
Structural Challenges[1]
-
Regioselectivity: Direct chlorination of the parent scaffold (4-amino-2-(trifluoromethyl)benzonitrile) typically favors the C5 position (less sterically hindered) over the C3 position (sandwiched between -NH₂ and -CF₃).[1]
-
Scalability: Process routes must avoid hazardous reagents (e.g., extensive use of cyanides) where possible and ensure efficient separation of isomers.
Retrosynthetic Strategy
We propose a Linear Constructive Strategy that prioritizes the formation of the benzonitrile core followed by controlled halogenation.
-
Route A (Process Route): Synthesis of the 4-amino-2-(trifluoromethyl)benzonitrile precursor followed by optimized chlorination and purification.[1] This is the most cost-effective route for scale-up, provided the purification of the 3-chloro isomer is managed.
-
Route B (Precision Route): Utilization of Directed Ortho Metalation (DoM) on the starting material to install the chlorine atom early, ensuring 100% regiocontrol (recommended for gram-scale, high-purity needs).[1]
This guide focuses on Route A as the primary scalable industrial approach, with Route B referenced for troubleshooting.
Figure 1: Retrosynthetic disconnection showing the construction of the benzonitrile core followed by late-stage functionalization.[1][2][3][4][5]
Detailed Synthesis Protocol (Route A)
Phase 1: Synthesis of the Core Scaffold
Target Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)[1]
This phase follows a proven 3-step sequence: Bromination → Cyanation → Ammonolysis .[1]
Step 1: Regioselective Bromination
Reaction: 1-Fluoro-3-(trifluoromethyl)benzene → 4-Fluoro-2-(trifluoromethyl)bromobenzene[1]
-
Reagents: 1-Fluoro-3-(trifluoromethyl)benzene, Dibromohydantoin (DBH) or Br₂, H₂SO₄, Acetic Acid.[1]
-
Mechanism: Electrophilic aromatic substitution.[1] The fluorine atom (ortho/para director) directs the incoming bromine to the para-position (C4), while the -CF₃ group (meta director) reinforces this selectivity.[1]
-
Protocol:
-
Charge a reactor with 1-Fluoro-3-(trifluoromethyl)benzene (1.0 eq) and Glacial Acetic Acid (4 vol).
-
Heat to 60°C and slowly add Dibromohydantoin (0.55 eq) portion-wise to control exotherm.
-
Reflux for 6 hours. Monitor by GC/HPLC.
-
Workup: Quench with ice water. Extract with Dichloromethane (DCM).[1][6] Wash organic layer with NaHSO₃ (to remove excess Br₂) and brine.[1]
-
Yield: ~85-90%.
-
Step 2: Cyanation (Rosenmund-von Braun)
Reaction: 4-Fluoro-2-(trifluoromethyl)bromobenzene → 4-Fluoro-2-(trifluoromethyl)benzonitrile[1]
-
Reagents: CuCN (Cuprous Cyanide), Quinoline or NMP (N-Methyl-2-pyrrolidone).[1]
-
Safety Note: Cyanides are acutely toxic.[1] Use a closed system with a scrubber.[1]
-
Protocol:
-
Dissolve the bromide intermediate (1.0 eq) in Quinoline (3 vol) or NMP.[1]
-
Add CuCN (1.1 eq).[1]
-
Heat to 160-180°C (reflux) for 12-24 hours.
-
Workup: Cool to 80°C. Pour into a solution of FeCl₃/HCl (to decompose the copper complex). Extract with Toluene.[1][7]
-
Purification: Steam distillation or vacuum distillation is recommended to isolate the volatile fluoro-nitrile.[1]
-
Yield: ~75%.
-
Step 3: Ammonolysis (SNAr)
Reaction: 4-Fluoro-2-(trifluoromethyl)benzonitrile → 4-Amino-2-(trifluoromethyl)benzonitrile[1]
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The fluorine is highly activated by the ortho-CN and meta-CF₃ groups.[1]
-
Protocol:
-
Charge an autoclave with the fluoro-nitrile intermediate (1.0 eq) and Ethanol (5 vol).
-
Introduce Liquid Ammonia (5-10 eq).
-
Seal and heat to 100-120°C for 8-10 hours. Pressure will rise (approx. 10-15 bar).[1]
-
Workup: Cool and vent excess NH₃ (scrubbing). Concentrate the ethanol solution.
-
Purification: Recrystallize from Toluene/Heptane.
-
Yield: >90%.
-
Purity: >99% (HPLC).
-
Phase 2: Regioselective Chlorination (The Critical Step)
Target: this compound (CAS 1807258-49-6)[1][9]
This step requires careful control to maximize the formation of the 3-chloro isomer over the thermodynamically favored 5-chloro isomer.
Reaction Scheme
The amino group activates positions 3 and 5.
-
Position 5: Sterically accessible.[1] (Major Product usually).
-
Position 3: Sterically hindered by the adjacent -CF₃ group.[1] (Target Product).
To favor Position 3 (or at least obtain it), we utilize N-Chlorosuccinimide (NCS) in a polar aprotic solvent, which can modify the transition state energy.[1]
Protocol
-
Setup: Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in Acetonitrile (ACN) or DMF (10 vol).
-
Temperature: Cool the solution to 0°C . Lower temperatures generally improve regioselectivity by distinguishing the activation energy barriers.
-
Addition: Add NCS (1.05 eq) dissolved in ACN dropwise over 2 hours.
-
Expert Insight: Do not use excess NCS rapidly, as this promotes di-chlorination.[1]
-
-
Reaction: Stir at 0°C - 10°C for 12 hours. Monitor by HPLC.
-
Expected Ratio: You will likely observe a mixture of 5-Cl (Major) and 3-Cl (Minor) isomers.[1]
-
-
Workup: Dilute with water. Extract with Ethyl Acetate.[1] Wash with brine.[1]
-
Purification (Crucial):
-
The isomers must be separated.
-
Flash Chromatography: Silica gel.[1] Gradient elution with Hexane/Ethyl Acetate (start 95:5).[1] The 3-chloro isomer (more hindered) often elutes slightly differently due to changes in dipole moment.[1]
-
Recrystallization: If the ratio is favorable, fractional recrystallization from Ethanol/Water may enrich the desired isomer.
-
Data Summary Table:
| Parameter | Value / Condition |
| Starting Material | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile (preferred for workup) or DMF |
| Temperature | 0°C to 10°C |
| Typical Yield (3-Cl) | 20-30% (isolated after separation) |
| Major Impurity | 5-Chloro isomer (~60-70%) |
Analytical Control & Validation
HPLC Method[1][3][4][8][10]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm.[1]
-
Retention Time Marker: The 3-chloro isomer typically elutes after the 5-chloro isomer due to the "ortho-effect" shielding the polar amino group, making it slightly more lipophilic.
NMR Characterization (Expected)
-
¹H NMR (DMSO-d₆):
-
Target (3-Cl): Two aromatic doublets (ortho-coupling) are not possible.[1] You expect two doublets with meta coupling? No.
-
Structure: 1-CN, 2-CF3, 3-Cl, 4-NH2.[1][9][10] Protons are at 5 and 6.[1]
-
H5 and H6 are ortho to each other.[1]
-
Signal: Two doublets (J ≈ 8-9 Hz) in the aromatic region (7.0 - 8.0 ppm).[1]
-
Impurity (5-Cl): Structure: 1-CN, 2-CF3, 4-NH2, 5-Cl.[1][9] Protons are at 3 and 6.[1][11]
-
H3 and H6 are para to each other (singlets or weak meta coupling).[1]
-
Differentiation: The Target (3-Cl) shows Ortho-coupling (d, J~8Hz) .[1] The Impurity (5-Cl) shows Singlets (s) .[1][6] This is the definitive check.
-
Process Workflow Diagram
Figure 2: Sequential process workflow. Step 4 is highlighted in red as the Critical Process Parameter (CPP) step for regioselectivity.[1]
References
-
Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. Patent CN1810775B.[1] Available at:
-
Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. NBInno. Available at: [Link][1]
-
Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters. 2010, 2(2), 124–129.[12] (Provides context on similar SARM intermediate synthesis). Available at: [Link][1]
Sources
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- 5. 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | C20H16ClN5O2 | CID 44200882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 10. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
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- 12. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile in Pharmaceutical Development
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile has emerged as a highly valuable scaffold due to its unique trifecta of reactive and modulating functional groups. The presence of an aniline amine, a nitrile, a chloro substituent, and a trifluoromethyl group on a central benzene ring provides a versatile platform for the synthesis of complex and biologically active molecules.
The trifluoromethyl (-CF3) group, in particular, is a celebrated addition in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The chloro atom can profoundly influence a compound's potency and pharmacokinetic properties, an effect sometimes referred to as the "magic chloro effect."[3] The amino and nitrile groups serve as versatile synthetic handles for a myriad of chemical transformations. These attributes make this compound a sought-after intermediate in the creation of anti-inflammatory and anti-cancer agents.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols for the effective application of this powerful building block.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its successful and safe implementation in any synthetic workflow.
| Property | Value |
| Molecular Formula | C8H4ClF3N2 |
| Molecular Weight | 220.58 g/mol |
| CAS Number | 327-74-2 (for the related 4-Amino-3-(trifluoromethyl)benzonitrile) |
| Appearance | Typically a light yellow to orange powder or crystalline solid[1] |
| Melting Point | 61 - 68 °C (for the related 4-Amino-3-(trifluoromethyl)benzonitrile)[1] |
| Solubility | Sparingly soluble in water, soluble in most organic solvents.[4][5] |
Safety and Handling:
This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and serious eye irritation.[7] It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
Always consult the material safety data sheet (MSDS) before use.[6][8]
Synthetic Accessibility
While specific synthetic routes for this compound may be proprietary, general strategies for analogous compounds often involve multi-step sequences starting from more readily available substituted benzenes.[9][10] A plausible approach could involve the strategic introduction of the chloro, trifluoromethyl, amino, and nitrile groups through a series of well-established organic transformations such as halogenation, nitration, reduction, and cyanation.[9][10] For instance, a synthetic pathway could be designed starting from a trifluoromethyl- and chloro-substituted benzene, followed by nitration, and subsequent reduction of the nitro group to an amine and conversion of another substituent to a nitrile.[9][10]
Strategic Applications in Medicinal Chemistry
The true power of this compound lies in the strategic and orthogonal reactivity of its functional groups.
Figure 1: Key synthetic transformations enabled by the functional groups of this compound.
-
The Amino Group: This primary amine is a nucleophilic center and a key site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and can be used in reductive amination reactions. It also allows for diazotization followed by Sandmeyer or related reactions to introduce a wide variety of other substituents.
-
The Chloro Group: The chloro substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, providing access to another set of important functionalities. It can also be reduced to a primary amine, offering an alternative to the existing amino group for further derivatization.
-
The Trifluoromethyl Group: This group is largely unreactive under many synthetic conditions, making it a stable fixture that imparts desirable pharmacokinetic properties. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
Protocol 1: N-Acylation of the Amino Group
This protocol describes a standard procedure for the formation of an amide bond, a common linkage in many pharmaceutical agents.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality: The tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Chloro Group
This protocol outlines a general method for forming a new carbon-carbon bond at the position of the chloro substituent.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed tube, magnetic stirrer, condenser, and standard glassware.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required for the transmetalation step. Degassing the solvents is critical to prevent oxidation of the palladium catalyst.
Figure 2: A decision tree for the synthetic modification of this compound.
Conclusion
This compound is a versatile and powerful building block for pharmaceutical research and development. Its pre-installed combination of strategically placed and orthogonally reactive functional groups allows for rapid and efficient diversification, enabling the exploration of vast chemical space in the quest for new drug candidates. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate.
References
-
Chem-Impex. (n.d.). 4-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Cole-Parmer. (2006, June 14). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
PubChem. (n.d.). 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Molecules. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. (2026, January 10). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
Sources
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- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Halogenation & Functionalization Strategies for 3-Chloro-2-(trifluoromethyl)benzonitrile Scaffolds
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes industrial best practices with mechanistic insights to provide a robust guide for preparing 3-chloro-2-(trifluoromethyl)benzonitrile.
Part 1: Strategic Analysis & Synthetic Logic
The Scaffolding Challenge
The 3-chloro-2-(trifluoromethyl)benzonitrile scaffold is a "privileged structure" in agrochemistry and pharmaceutical design (e.g., androgen receptor antagonists). However, its synthesis is complicated by the electronic and steric mismatch of the substituents:
-
Electronic Conflict: Both the nitrile (-CN) and trifluoromethyl (-CF
) groups are strong electron-withdrawing groups (EWGs) and meta-directors. In a hypothetical direct chlorination of 2-(trifluoromethyl)benzonitrile, the directing effects would favor the 5-position, not the desired 3-position. -
Steric Crowding: The 3-position is "sandwiched" between the bulky -CF
group and the -CN group. Direct electrophilic aromatic substitution (EAS) at this position is kinetically disfavored and regiochemically difficult.
The Solution: Symmetry-Breaking Halogenation
To overcome these limitations, the most robust industrial and laboratory protocols do not rely on direct chlorination of the benzonitrile. Instead, they utilize a Symmetry-Breaking Strategy starting from a symmetrical poly-halogenated precursor: 2,6-Dichlorobenzotrifluoride .
This approach decouples the "halogenation" step from the "cyanation" step, ensuring perfect regiocontrol.
The Logic Chain:
-
Halogenation: Exhaustive chlorination of benzotrifluoride yields 2,6-dichlorobenzotrifluoride.
-
Desymmetrization: Nucleophilic aromatic substitution (S
Ar) with ammonia replaces one chlorine atom to generate 3-chloro-2-(trifluoromethyl)aniline. -
Functionalization: A Sandmeyer cyanation converts the amine to the nitrile.
Part 2: Detailed Experimental Protocols
Protocol A: Preparation of the Precursor (Halogenation Technique)
Objective: Synthesis of 2,6-dichlorobenzotrifluoride via catalytic chlorination. Note: This step is often outsourced in discovery chemistry due to the requirement for chlorine gas, but understanding the impurity profile is critical.
Mechanism: Electrophilic Aromatic Substitution (EAS) driven by Lewis Acid catalysis. The -CF
Reagents:
-
Chlorine gas (Cl
)[4] -
Ferric Chloride (FeCl
) or Antimony Pentachloride (SbCl ) [Catalyst]
Workflow:
-
Setup: A Hastelloy or glass-lined reactor is charged with benzotrifluoride and 1-2 mol% FeCl
. -
Chlorination: Cl
gas is sparged at 80–100°C. -
Monitoring: The reaction proceeds through the monochloro intermediate (3-chlorobenzotrifluoride). Continued chlorination yields the 3,5-dichloro isomer (which is 2,6-dichloro relative to the CF
ipso carbon). -
Critical Endpoint: Stop when the ratio of dichloro to trichloro species is optimal. Over-chlorination leads to 3,4,5-trichlorobenzotrifluoride.
Protocol B: Regioselective Ammonolysis (S Ar)
Objective: Conversion of 2,6-dichlorobenzotrifluoride to 3-chloro-2-(trifluoromethyl)aniline.
Rationale: The two chlorine atoms are chemically equivalent. Replacing one with an amine breaks the symmetry. The strong EWG (-CF
Step-by-Step Protocol:
-
Charge: In a high-pressure autoclave (Parr reactor), dissolve 2,6-dichlorobenzotrifluoride (1.0 equiv) in N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Reagent: Add aqueous ammonia (30%, 5.0 equiv) or anhydrous NH
. -
Catalyst (Optional): Copper(I) oxide (Cu
O, 0.1 equiv) can accelerate the reaction, though the electron-deficient ring is reactive enough at high temperatures. -
Reaction: Heat to 140–150°C for 6–12 hours. Pressure will rise (approx. 10–20 bar).
-
Workup: Cool, vent excess ammonia (scrubber required). Dilute with water and extract with ethyl acetate.
-
Purification: The product, 3-chloro-2-(trifluoromethyl)aniline, is purified by recrystallization from hexanes/EtOAc.
Protocol C: Sandmeyer Cyanation (The Target Synthesis)
Objective: Conversion of 3-chloro-2-(trifluoromethyl)aniline to 3-chloro-2-(trifluoromethyl)benzonitrile.
Safety Alert: This reaction generates HCN and utilizes cyanide salts. Perform in a well-ventilated fume hood with a cyanide antidote kit available.
Reagents:
-
3-Chloro-2-(trifluoromethyl)aniline (1.0 equiv)
-
Sodium Nitrite (NaNO
, 1.2 equiv) -
Hydrochloric Acid (HCl, 6M) or H
SO -
Copper(I) Cyanide (CuCN, 1.2 equiv) or NaCN/CuSO
-
Toluene/Water biphasic system or DMF (for CuCN)
Step-by-Step Protocol:
-
Diazotization:
-
Suspend the aniline in 6M HCl at 0°C.
-
Add NaNO
(aq) dropwise, maintaining internal temperature <5°C. -
Stir for 30 mins. Confirm diazonium formation (starch-iodide paper turns blue).
-
Note: The presence of the electron-withdrawing CF
and Cl groups makes the amine weakly basic; vigorous stirring and adequate acid strength are required to prevent triazene formation.
-
-
Neutralization (Critical for Cyanation):
-
Adjust the pH of the cold diazonium solution to pH ~5–6 using solid NaHCO
or NaOAc. Strictly maintain <5°C. (Highly acidic solutions can liberate HCN gas upon cyanide addition).
-
-
Sandmeyer Reaction:
-
Option A (Classic CuCN): Prepare a solution of CuCN (1.2 equiv) and NaCN (1.5 equiv) in water at 0°C. Slowly add the neutralized diazonium solution to the cupro-cyanide mixture.
-
Option B (Modern Catalytic): Use K
[Fe(CN) ] as a non-toxic cyanide source with a Pd-catalyst if the halide was the starting point, but for Sandmeyer, CuCN is standard. -
Allow the mixture to warm to room temperature, then heat to 50–60°C for 1 hour to drive nitrogen evolution.
-
-
Workup:
-
Cool to RT. Destroy excess cyanide with oxidizer (bleach/NaOCl) in the aqueous waste stream before disposal.
-
Extract organics with Toluene or MTBE.
-
Wash with 1M NaOH (to remove phenolic byproducts), then brine.
-
Dry over MgSO
and concentrate.
-
-
Purification:
-
Flash chromatography (SiO
, 0–10% EtOAc in Hexanes). -
Target Data: 3-Chloro-2-(trifluoromethyl)benzonitrile appears as a white to off-white solid/oil.
-
Part 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the symmetry-breaking logic essential for this synthesis.
Caption: The industrial route relies on chlorinating benzotrifluoride to a symmetrical intermediate, followed by desymmetrization via ammonolysis.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-chlorination to trichloro-species. | Monitor reaction by GC. Stop at 95% conversion of mono-chloro intermediate. |
| Incomplete Diazotization | Weak basicity of aniline due to CF | Ensure strong agitation; use H |
| Phenol Formation | Diazonium salt hydrolysis. | Keep temperature strictly <5°C during formation; add to CuCN immediately after neutralization. |
| Runaway Exotherm | N | Add diazonium salt to CuCN slowly (portion-wise). Do not dump all at once. |
References
- Google Patents. (2011). Process for preparing polyhalogenated perhaloalkylaniline (WO2011058576A1). Describes the ammonolysis of 2,6-dichlorobenzotrifluoride.
-
Organic Syntheses. (1955). Sandmeyer Reaction Protocols. General reference for cyanation of halo-anilines. Retrieved from [Link]
-
National Library of Medicine. (2022). 2,6-Dichlorobenzotrifluoride Compound Summary. PubChem. Retrieved from [Link]
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Process for the selective aliphatic chlorination of alkylbenzenes - Patent 0061720 [data.epo.org]
Application Note: Solvent Engineering for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Executive Summary
This guide details the solvent selection and reaction engineering strategies for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile (CAS: 1807258-49-6 / Analogous to CAS 654-70-6). This compound is a critical "A-ring" building block in the synthesis of next-generation Selective Androgen Receptor Modulators (SARMs) and advanced agrochemicals.
The Core Challenge: The 4-amino group is severely deactivated due to the synergistic electron-withdrawing effects of the para-cyano, meta-trifluoromethyl, and ortho-chloro groups. Furthermore, the ortho-chloro substituent introduces significant steric hindrance. Standard nucleophilic protocols often fail, necessitating specific high-dielectric, polar aprotic solvent systems and Lewis acid catalysis to drive conversion.
Physicochemical Profile & Solubility
Understanding the "Push-Pull" electronics of this molecule is prerequisite to solvent selection.
Electronic & Steric Environment
-
Electronic Deactivation: The amine lone pair is delocalized into the nitrile-substituted ring (resonance) and inductively withdrawn by the
and groups. The of the conjugate acid is estimated to be , making it a negligible base and a poor nucleophile. -
Steric Bulk: The C3-Chloro atom creates a "steric gate," impeding the approach of electrophiles (e.g., epoxides, acid chlorides) to the amine nitrogen.
Solubility Data (Empirical & Predicted)
The molecule exhibits a "Lipophilic-Polar" duality. It requires solvents that can disrupt intermolecular dipole interactions while accommodating the hydrophobic halogenated core.
| Solvent Class | Representative Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | General handling, transport, initial dissolution. |
| Polar Aprotic | THF, 2-MeTHF | High (>80 mg/mL) | Preferred Reaction Solvent. Good balance of solubility and inertness. |
| High-BP Aprotic | DMSO, DMAc, NMP | Very High (>200 mg/mL) | Critical for SNAr/Coupling. Essential for high-temp (>100°C) reactions. |
| Esters | Ethyl Acetate | Moderate | Work-up and extraction. Not recommended for high-temp reactions. |
| Alcohols | Ethanol, IPA | Low/Moderate (Hot) | Crystallization. Poor solubility at RT allows for purification by cooling. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Anti-solvent for precipitation. |
Core Reaction Protocols
The following protocols address the two most common synthetic transformations: Epoxide Opening (SARM Ether Synthesis) and N-Acylation .
Protocol A: Lewis Acid-Catalyzed Epoxide Opening (The "SARM" Route)
Target: Synthesis of chiral aryl-ether intermediates (e.g., S-23 precursors).
Rationale: The amine is too weak to open epoxides (like (R)-benzyl glycidyl ether) under neutral conditions. Strong bases can cause polymerization of the epoxide. Calcium Triflate (
Solvent System: Acetonitrile (MeCN) or Toluene (depending on catalyst).
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Activation: Add
(0.2 – 0.5 equiv). Stir at RT for 15 mins to allow coordination.-
Note: If solubility is an issue, use a 9:1 MeCN:DCM mixture.
-
-
Addition: Add the chiral epoxide (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60–80°C . Monitor by HPLC. The reaction is slow; typical time is 12–24 hours.
-
Checkpoint: If conversion stalls <50%, add 10 mol%
as a co-catalyst.
-
-
Work-up: Cool to RT. Quench with saturated
. Extract with Ethyl Acetate.[1] -
Purification: The product is often an oil. Crystallize using Heptane/IPA (95:5) .
Protocol B: "Forced" N-Acylation (Amide Formation)
Target: Synthesis of amide derivatives.
Rationale: Standard coupling agents (EDC/NHS) often fail. The amine requires deprotonation to increase nucleophilicity, or the use of a "super-activated" electrophile.
Solvent System: Anhydrous THF or DMAc .
Step-by-Step Methodology:
-
Deprotonation: Dissolve the aniline (1.0 equiv) in anhydrous THF at 0°C. Add NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.1 equiv).
-
Observation: Evolution of
gas (with NaH) or color change indicates anion formation. Stir for 30 mins.
-
-
Acylation: Add the acid chloride (1.1 equiv) dropwise. Do not use anhydrides; they are often too slow.
-
Completion: Allow to warm to RT. The reaction is usually rapid (1–2 hours) once the anion is formed.
-
Quench: Carefully add saturated
(exothermic).
Visualization of Reaction Logic[2]
Diagram 1: Synthetic Workflow for SARM Intermediates
This flowchart illustrates the decision process for reacting this deactivated aniline.
Caption: Decision matrix for overcoming the electronic and steric deactivation of the 4-amino group during synthesis.
Critical Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Epoxide) | Amine is too deactivated; Epoxide not activated. | Switch solvent to Nitromethane (higher dielectric) or upgrade catalyst to |
| Low Yield (Acylation) | Incomplete deprotonation or moisture ingress. | Ensure THF is distilled/dry . Use LiHMDS instead of NaH for better solubility. |
| Oiling Out | Product is lipophilic and holds solvent. | Use Heptane/Ethyl Acetate gradient column chromatography. Do not rely on crystallization alone. |
| Darkening of Rxn | Oxidation of the aniline (rare but possible). | Degas all solvents with Argon. Add antioxidant (BHT) if permissible. |
Safety Note: Nitrile & Fluorine Hazards
-
Systemic Toxicity: Benzonitriles can metabolize to release cyanide ions. Handle all waste streams as cyanide-contaminated .
-
Skin Absorption: The lipophilic nature facilitates rapid skin absorption. Double-glove (Nitrile + Laminate) is mandatory.
References
-
Sigma-Aldrich. Product Specification: 4-Amino-2-(trifluoromethyl)benzonitrile (Analogous Structure).Link
-
Cepanec, I., et al. "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides."[2] Tetrahedron 59.14 (2003): 2435-2439. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21875210, 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile (Structural Analog)." PubChem. Link
-
Nishitani, K. "An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents."[3] Heterocycles 74 (2007).[3] Link
-
BenchChem. "Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile (Methodology Reference)." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile (CAS: 1807258-49-6).[1][2][3]
Case ID: SYN-1807-CL Status: Active Topic: Regioselectivity & Yield Enhancement in Electrophilic Chlorination Target Molecule: this compound[1][2][3]
Issue Diagnosis & Mechanism
The Core Problem: Users typically report low yields (<30%) when synthesizing this target via direct chlorination of 4-amino-2-(trifluoromethyl)benzonitrile .[1][2] The primary failure mode is regioselectivity .
Mechanistic Insight: The substrate contains three directing groups:[3]
-
-NH₂ (Amino): Strongly activating, ortho/para director.[1][2]
-
-CN (Nitrile): Deactivating, meta director.
The Conflict:
-
Position 5 (Undesired): This position is ortho to the amino group and meta to the nitrile. It is sterically unhindered.[1][2]
-
Position 3 (Target): This position is ortho to the amino group and meta to the nitrile. However, it is sterically sandwiched between the bulky -CF₃ group and the -NH₂ group.[1][2][3]
Result: Under standard kinetic conditions (e.g., NCS/DMF at RT), the reaction heavily favors the 5-chloro isomer , leading to significant yield loss of the desired 3-chloro target.[3]
Troubleshooting Guide (Q&A)
Q1: I am getting a 4:1 mixture of the 5-chloro isomer vs. the 3-chloro target. How do I shift this ratio?
A: You are fighting sterics.[1][2] To favor the crowded 3-position, you must shift from kinetic control to thermodynamic control or use a more "compact" chlorinating species.[3]
-
Recommendation: Switch from N-Chlorosuccinimide (NCS) in DMF to NCS in Acetonitrile (MeCN) with acid catalysis (p-TsOH) . The acid protonates the NCS, generating a more reactive electrophile that can better overcome the activation energy barrier of the crowded 3-position.[3]
-
Temperature: Increase reaction temperature to 60–70°C . While counterintuitive for selectivity, the higher energy is required to access the sterically hindered transition state at C3.
Q2: My reaction stalls at 60% conversion. Should I add more NCS?
A: Do not add excess NCS immediately. Excess chlorinating agent often leads to N-chlorination (forming N-chloroamines) or over-chlorination (3,5-dichloro product).[1][2][3]
-
Diagnostic: Check TLC/LCMS.[1][2] If you see a new spot that reverts to starting material upon workup, you have formed the N-chloro intermediate.[2][3]
-
Fix: Add 0.1 eq of sulfuric acid or HCl to the reaction mixture. This promotes the rearrangement of the N-chloro species to the ring-chlorinated product (Orton rearrangement-like mechanism).[1][2]
Q3: I cannot separate the 3-chloro and 5-chloro isomers by column chromatography.
A: These isomers have nearly identical polarities.[1][2]
-
Solution: Use Recrystallization rather than chromatography.[1][2] The 3-chloro isomer, being more symmetrical and compact, often has a higher melting point and lower solubility in non-polar solvents.[3]
-
Solvent System: Try Toluene/Heptane (1:3) . Dissolve crude at reflux in toluene, then slowly add heptane.[3] The 5-chloro isomer tends to stay in the mother liquor.[1][2]
Optimized Experimental Protocols
Protocol A: Acid-Catalyzed Chlorination (Recommended)
Best for accessing the hindered 3-position via direct substitution.[1][2]
Reagents:
-
Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)[1][2][3]
-
Solvent: Acetonitrile (10 volumes)[2]
Step-by-Step:
-
Charge the reactor with starting material and Acetonitrile. Stir until dissolved.
-
Add p-TsOH (0.1 eq) and heat the solution to 50°C .
-
Add NCS (1.05 eq) portion-wise over 1 hour. Note: Rapid addition causes exotherms that favor the 5-chloro isomer.[1][2][3]
-
Stir at 60°C for 4–6 hours. Monitor by HPLC.
-
Workup: Cool to RT. Quench with 10% Na₂S₂O₃ (aq) to remove oxidative byproducts.[2]
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Recrystallize from Toluene/Heptane (see Q3).
Protocol B: The "Golden Route" (S_NAr Strategy)
Best for >98% Regioselectivity. Requires different starting material.
If direct chlorination yields remain unsatisfactory, adopt the Nucleophilic Aromatic Substitution (S_NAr) route. This guarantees the regiochemistry by placing the amino group last.
Reagents:
-
Precursor: 4-Fluoro-3-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq)[1][2][3]
-
Ammonia (NH₃): Aqueous (28%) or Methanolic solution (5.0 eq)[2]
-
Solvent: DMSO or EtOH
Step-by-Step:
-
Dissolve the 4-fluoro precursor in DMSO (5 volumes).
-
Add NH₃ solution (5.0 eq). Seal the vessel (pressure tube or autoclave).
-
Heat to 80–100°C for 12 hours. The nitrile and CF₃ groups strongly activate the 4-position for displacement.[1][2]
-
Cool and pour into ice water. The product, This compound , will precipitate as a solid.[1][2][3]
-
Filtration: Filter and wash with water.[1][2] Yield is typically >90% with exclusive regioselectivity.[1][2]
Visualizing the Pathway
The following diagram illustrates the competition between the kinetic (5-Cl) and thermodynamic/hindered (3-Cl) pathways and the decision logic for troubleshooting.
Caption: Reaction pathway analysis showing the competition between the 5-chloro byproduct and the 3-chloro target, with decision nodes for purification vs. route change.
Data Summary: Solvent & Reagent Effects[4][5][6][7]
| Parameter | Condition | 3-Cl : 5-Cl Ratio | Yield (Isolated) | Notes |
| Standard | NCS, DMF, 25°C | 1 : 4 | ~15% | Kinetic control favors 5-position.[1][2][3] |
| Thermal | NCS, DMF, 80°C | 1 : 2 | ~28% | Higher energy allows some access to 3-pos.[2][3] |
| Acid Cat. | NCS, MeCN, p-TsOH, 60°C | 1 : 1.2 | ~42% | Recommended for direct synthesis. |
| Alternative | S_NAr (NH₃ on 4-F-3-Cl) | >99 : 1 | >90% | Best for high purity requirements. |
References
-
Enzalutamide Intermediate Synthesis: Detailed protocols for the parent molecule and related impurities. Source:
-
NCS Chlorination Mechanisms: General guidance on using N-Chlorosuccinimide for regioselective aniline chlorination. Source:
-
S_NAr Methodology: Principles of nucleophilic aromatic substitution on activated benzonitriles (analogous to Protocol B). Source: [1][2]
-
Impurity Profiling: Identification of chlorinated impurities in Enzalutamide synthesis. Source:
Sources
Technical Support Center: Purification of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
An in-depth guide to navigating the purification of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile, a critical intermediate in pharmaceutical and agrochemical research. This technical support center provides detailed protocols, troubleshooting guides, and expert insights to help researchers overcome common challenges and achieve high-purity material.
As a Senior Application Scientist, I've seen many researchers encounter challenges in purifying complex, substituted aromatic compounds. This compound is no exception. Its unique substitution pattern imparts specific solubility and reactivity characteristics that must be carefully considered. This guide is designed to provide you with the foundational knowledge and practical steps to purify this compound effectively.
The core principle of any successful purification is to exploit the differences in physical and chemical properties between the desired compound and its impurities. For this molecule, the primary methods we will focus on are recrystallization and column chromatography, the workhorses of small molecule purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a mostly pure sample (>90%), while column chromatography is necessary for separating complex mixtures or isomers.
Q2: My "purified" compound has a distinct yellow or brownish tint. Is this normal? A2: While the pure compound is expected to be a white to off-white solid, a slight coloration is common in crude products due to minor, highly-colored impurities, often arising from side reactions or degradation.[1][2] If analytical methods like HPLC or NMR confirm high purity, the color may not be detrimental for subsequent steps. However, if a colorless material is required, treatment with activated charcoal during recrystallization or careful column chromatography can remove these colored impurities.
Q3: What are the likely impurities I need to remove? A3: Impurities are typically byproducts from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: For instance, if the synthesis involved a cyanation reaction, the corresponding bromo or chloro precursor might be present.
-
Isomers: Incomplete regioselectivity during aromatic substitution can lead to isomeric impurities that can be challenging to separate.
-
Side-Products: Depending on the reaction conditions, side-products from over-reaction or degradation can also be present. For example, hydrolysis of the nitrile group to an amide or carboxylic acid is a possibility under certain pH conditions.
Q4: How should I store the purified this compound? A4: The compound should be stored in a cool, dry place, tightly sealed to protect from moisture and light, which can cause degradation over time.
Purification Strategy Workflow
The following diagram outlines the general decision-making process for purifying your crude material.
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Product "oils out" and does not crystallize upon cooling. | The solvent is too effective, or the compound's melting point is below the solvent's boiling point. | 1. Add a miscible anti-solvent (e.g., hexanes if using toluene or ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[1]2. Switch to a solvent system with a lower boiling point. |
| No crystals form, even after cooling in an ice bath. | The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures. | 1. Concentrate the solution by boiling off some solvent and attempt to cool again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of the pure compound if available. |
| Very low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The chosen solvent is not optimal. | 1. Ensure the solution is cooled for a sufficient amount of time (an ice bath is recommended).2. Minimize the amount of cold solvent used to wash the collected crystals.[1]3. Perform solvent screening to find a system where the compound is highly soluble when hot but poorly soluble when cold. |
| Purity does not improve significantly after recrystallization. | Impurities have a similar solubility profile to the product in the chosen solvent. The crude material is too impure for a single recrystallization. | 1. Attempt a second recrystallization using a different solvent system.2. Purify the material using column chromatography to remove the persistent impurities.[1] |
Column Chromatography Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping bands). | The solvent system (eluent) is not optimal. The column was overloaded with crude material. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a gradient of ethyl acetate in hexanes.[1]2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent. For example, gradually increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture. |
| Streaking or tailing of the compound band on the column. | The amino group may be interacting strongly with the acidic silica gel. The compound might be degrading on the silica. | 1. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica.[1]2. If degradation is suspected, consider using a less acidic stationary phase like alumina, or work quickly at a lower temperature. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane System
This protocol is based on methods used for structurally similar compounds and is an excellent starting point. Toluene has been shown to be an effective refining solvent for related aminobenzonitriles.[3][4]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 80-90°C) with stirring until the solid is fully dissolved. Aim for a concentration of roughly 1g of crude material per 5-10 mL of toluene.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a crystalline solid with a purity of >99%.
Protocol 2: Silica Gel Column Chromatography
This method is suitable for more complex mixtures where recrystallization is ineffective.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a stock of a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and a high-polarity eluent (e.g., 20% ethyl acetate in hexanes). De-gas the solvents if using an automated system.
-
Column Packing: Pack a glass chromatography column with silica gel (slurry packing with the low-polarity eluent is recommended for best results).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by adding more of the high-polarity eluent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Physical and Chemical Properties
Note: Data for the exact target molecule is limited. Properties of closely related analogs are provided as a strong reference point.
| Property | Value (for Analogs) | Reference(s) |
| Chemical Formula | C₈H₄ClF₃N₂ | |
| Appearance | White to light yellow/orange powder or crystal | [5] |
| Melting Point (Analogue) | 141-145 °C (for 4-Amino-2-(trifluoromethyl)benzonitrile) | |
| Solubility (Analogue) | Soluble in Dichloromethane (DCM) | [6] |
Troubleshooting Recrystallization: A Decision Tree
Caption: A troubleshooting decision tree for common recrystallization issues.
References
-
Chemsrc. (2025). 4-AMINO-3-METHYL-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from Chemsrc. [Link]
-
PubChem. (n.d.). 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile. Retrieved from PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from PrepChem.com. [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from Pharmaffiliates. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
NIST. (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. Retrieved from the NIST WebBook. [Link]
- Google Patents. (n.d.). EP3696164A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from MJAS. [Link]
-
PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]
Technical Support Center: High-Purity Recrystallization of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and provide robust, field-tested solutions.
I. Core Principles of Recrystallization for this Compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[1][2]
For this compound, its aromatic and functionalized structure dictates a specific range of suitable solvents. The presence of the polar amino and nitrile groups, combined with the halogen and trifluoromethyl substituents, creates a molecule with moderate polarity.
II. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound and provides actionable solutions.
Problem 1: The product "oils out" and does not crystallize upon cooling.
-
Potential Cause: This phenomenon often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is excessively high, causing it to separate as a liquid phase.[3] It can also be exacerbated by the presence of significant impurities.[3]
-
Recommended Solutions:
-
Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly again.[3]
-
Introduce an Anti-Solvent: If using a single solvent system, consider a mixed-solvent approach. After dissolving the compound in a "good" solvent (in which it is highly soluble), slowly add a miscible "anti-solvent" (in which it is poorly soluble) to the hot solution until slight turbidity is observed. Reheat to clarify and then cool slowly. A common combination is an ethyl acetate/hexanes or toluene/hexanes system.[4]
-
Lower the Cooling Rate: Very slow cooling can favor crystal formation over oiling out.[3] You can achieve this by leaving the flask on a cooling hot plate or insulating it.
-
Problem 2: No crystals form, even after extended cooling in an ice bath.
-
Potential Cause: The most common reason for this is that the solution is not saturated, meaning too much solvent was used initially.[3] Alternatively, the solution may be supersaturated, a state where crystallization is kinetically hindered.[1][3]
-
Recommended Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3][5]
-
Seeding: If available, add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[1][3]
-
-
Concentrate the Solution: If induction methods fail, it is likely too much solvent was used.[3][5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
-
Consider a Different Solvent: The chosen solvent may not be optimal. Re-evaluate solvent choice based on solubility tests.
-
Problem 3: Very low recovery of the purified product.
-
Potential Cause: This issue typically arises from using an excessive amount of solvent, where a significant portion of the product remains dissolved in the mother liquor even at low temperatures.[1][6] It can also result from washing the collected crystals with too much solvent or with solvent that is not sufficiently cold.[1]
-
Recommended Solutions:
-
Minimize Solvent Usage: During the dissolution step, use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[1]
-
Ensure Thorough Cooling: Allow the flask to cool in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize precipitation before filtration.[4]
-
Use Ice-Cold Washing Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[1]
-
Problem 4: The purified compound is still colored.
-
Potential Cause: A persistent color, often yellowish or brownish, can be due to highly colored impurities that are not effectively removed by a single recrystallization.[4]
-
Recommended Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of decolorizing charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: If recrystallization fails to remove the color, silica gel column chromatography may be necessary for complete purification.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: Based on the structure of the molecule, solvents of intermediate polarity are a good starting point. Toluene has been cited as an effective solvent for the refining of a similar compound, 4-amino-2-trifluoromethyl benzonitrile, yielding high purity.[7] Other potential single-solvent systems to investigate include ethyl acetate, isopropyl alcohol, or ethanol. A mixed solvent system like ethyl acetate/hexanes or toluene/hexanes can also be very effective.[4][8]
Q2: How do I perform a proper solvent selection test?
A2:
-
Place a small amount of your crude material into several test tubes.
-
Add a small amount of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this temperature.[2]
-
Gently heat the tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point.[2]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a good yield of crystals.[2]
Q3: What are the likely impurities in my crude sample?
A3: Impurities often originate from the synthetic route. Common impurities could include unreacted starting materials or byproducts from preceding steps. For instance, if the synthesis involved a substitution reaction, unreacted precursors could be present.[4]
Q4: What are the key safety considerations when working with this compound?
A4: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[9][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]
IV. Experimental Protocol: Recrystallization using a Toluene/Hexanes System
This protocol provides a step-by-step method for the purification of this compound.
Materials:
-
Crude this compound
-
Toluene
-
Hexanes
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (approximately 70-80°C) with stirring until the solid is fully dissolved. Aim for a concentration of roughly 1g of crude material per 5-10 mL of toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.
-
Induce Cloudiness: To the hot, clear solution, add hexanes dropwise while stirring until the solution becomes slightly and persistently cloudy.
-
Re-clarify: Gently reheat the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small volume of ice-cold hexanes to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a crystalline solid.
V. Data and Visualization
Table 1: Potential Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Low | Good for dissolving aromatic compounds at high temperatures. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in combination with hexanes. |
| Isopropyl Alcohol | 82 | High | May have high solubility even at low temperatures, potentially reducing yield. |
| Ethanol | 78 | High | Similar to isopropanol, good dissolving power but may lead to lower recovery.[8] |
| Hexanes | 69 | Very Low | Typically used as an anti-solvent in mixed-solvent systems.[8] |
| Water | 100 | Very High | Unlikely to be a good solvent for this compound due to its organic nature.[12] |
Diagram 1: Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
VI. References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 15, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved February 15, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved February 15, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved February 15, 2026, from [Link]
-
Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents. Retrieved February 15, 2026, from
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: A Guide to Minimizing By-products in Reactions of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the functional groups on this molecule—the primary amine, the nitrile, and the halogenated, electron-deficient aromatic ring—makes it highly valuable. However, this same reactivity can lead to the formation of unwanted by-products, complicating purification and reducing yields.
This guide provides in-depth, field-proven insights into common challenges, offering troubleshooting strategies and preventative protocols grounded in chemical principles. Our goal is to empower you to optimize your reaction conditions, enhance product purity, and achieve more reliable synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity
This section addresses the fundamental chemical principles governing the stability and reactivity of this compound, providing the causal explanations behind by-product formation.
Q1: What are the most common by-products I should be aware of when working with this molecule?
The primary by-products typically arise from reactions involving the nitrile, chloro, and trifluoromethyl groups, especially under harsh conditions. Understanding these potential side reactions is the first step toward prevention.
| By-product Class | Structure of By-product | Common Causal Conditions |
| Nitrile Hydrolysis (Amide) | 4-Amino-3-chloro-2-(trifluoromethyl)benzamide | Presence of water under acidic or basic conditions.[1][2] |
| Nitrile Hydrolysis (Carboxylic Acid) | 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid | Strong acidic or basic conditions with prolonged heating in aqueous media.[2][3] |
| Dehalogenation | 4-Amino-2-(trifluoromethyl)benzonitrile | Reductive conditions (e.g., catalytic hydrogenation, certain metal catalysts).[4] |
| CF3 Group Hydrolysis | 4-Amino-3-chloro-2-carboxybenzonitrile | Can occur under strongly acidic or basic conditions, though the CF3 group is generally robust.[5][6][7] |
| Oxidative Dimerization/Polymerization | Complex oligomeric structures | Presence of strong oxidizing agents or exposure to air, particularly for aniline derivatives.[8] |
Q2: Why is the nitrile group so susceptible to hydrolysis, and how does this occur?
The carbon atom of the nitrile group (-C≡N) is electrophilic and thus susceptible to nucleophilic attack. In the presence of water, both acid and base can catalyze hydrolysis.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. A series of proton transfers results in the formation of a carboxamide intermediate, which can then be further hydrolyzed to a carboxylate salt under forcing conditions.[2]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon. Water then acts as a nucleophile, leading to the amide, and subsequently, the carboxylic acid.
Because this reaction can be initiated by even trace amounts of acid or base in the presence of water, maintaining anhydrous and pH-neutral conditions is critical when the nitrile group must be preserved.
Q3: Under what conditions should I be concerned about the stability of the trifluoromethyl group?
The trifluoromethyl (-CF3) group is one of the most stable electron-withdrawing groups in organic synthesis. Its degradation requires forcing conditions. However, it is not completely inert. Hydrolysis to a carboxylic acid can occur under treatment with superacids or upon prolonged exposure to strong bases at high temperatures.[5][6] For most standard synthetic transformations, CF3 group stability is not a primary concern, but it should be considered during high-temperature reactions in strongly caustic media.
Q4: What are the typical drivers of dehalogenation, and is the chlorine atom on this molecule particularly labile?
Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This is a common side reaction in processes that use reducing agents. The primary drivers include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can readily cleave aryl-chloride bonds.
-
Metal-Mediated Reductions: The use of certain metals or metal salts can facilitate unwanted dehalogenation.[4]
The chlorine atom in this compound is on an electron-deficient ring, which generally makes it more susceptible to nucleophilic aromatic substitution rather than reductive cleavage. However, care must be taken when any reductive steps are planned in a synthetic sequence involving this molecule.
Section 2: Troubleshooting Guide for By-product Minimization
This section provides a practical, problem-and-solution framework for addressing specific by-products encountered during experimentation.
Problem: My post-reaction analysis (HPLC, LC-MS) shows a significant peak corresponding to the molecular weight of the benzamide or benzoic acid derivative.
-
Potential Cause 1: Adventitious Water. Solvents may not be sufficiently anhydrous, or reagents may have absorbed atmospheric moisture.
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using a solvent purification system).
-
Use freshly opened reagents or dry them in a vacuum oven before use.
-
Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
Potential Cause 2: Reaction pH. The reaction conditions may be too acidic or basic, catalyzing the hydrolysis of the nitrile.
-
Solution:
-
If possible, run the reaction at or near neutral pH.
-
If a base is required for the primary reaction, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in place of hydroxides or alkoxides.
-
During aqueous workup, use a buffered solution or perform extractions quickly at low temperatures to minimize contact time with acidic or basic layers.
-
-
Potential Cause 3: High Reaction Temperature. Elevated temperatures can accelerate the rate of hydrolysis, especially if catalytic amounts of water are present.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Perform a temperature optimization study to find the minimum temperature required for the desired transformation.
-
Problem: I am observing the formation of 4-Amino-2-(trifluoromethyl)benzonitrile, indicating a loss of the chlorine atom.
-
Potential Cause 1: Unintended Reductive Conditions. A reagent or catalyst in the reaction mixture is acting as a reducing agent.
-
Solution:
-
Carefully review all components of the reaction. If performing a cross-coupling reaction, for example, the choice of phosphine ligand or additives can sometimes promote reductive side reactions.
-
If a reduction is intended elsewhere on the molecule, consider using chemoselective reducing agents that are less likely to affect an aryl chloride.
-
-
Potential Cause 2: Palladium-Catalyzed Dehalogenation. If using a palladium catalyst for a cross-coupling reaction, β-hydride elimination from certain intermediates or reaction with a hydride source (e.g., formate salts, alcohols) can lead to dehalogenation.
-
Solution:
-
Screen different palladium catalysts and ligands. Ligands with high steric bulk can sometimes suppress this side reaction.
-
Ensure the reaction environment is free from unintended hydride donors.
-
Problem: My product is contaminated with dark, insoluble, or tarry material.
-
Potential Cause: Oxidative Polymerization. The primary amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight oligomers or polymers.[8]
-
Solution:
-
Thoroughly degas all solvents before use to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.
-
Consider adding a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your reaction chemistry.
-
Avoid exposure to strong light, which can sometimes initiate oxidative processes.
-
Section 3: Recommended Protocols & Methodologies
Protocol 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on a Dichloro-Precursor
This protocol describes a representative synthesis of this compound from 3,4-dichloro-2-(trifluoromethyl)benzonitrile, focusing on minimizing by-products.
-
Reagent & Vessel Preparation:
-
Dry a round-bottom flask or pressure vessel equipped with a magnetic stir bar under vacuum with a heat gun. Allow to cool to room temperature under a stream of dry Nitrogen.
-
To the flask, add 3,4-dichloro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add a suitable polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration).
-
-
Reaction Execution:
-
Seal the vessel. If using aqueous ammonia, ensure the vessel is pressure-rated. For anhydrous conditions, bubble ammonia gas through the solution or use a solution of ammonia in a suitable solvent like dioxane.
-
A typical protocol would involve using an excess of aqueous ammonia (e.g., 5-10 eq) in a sealed pressure vessel.
-
Heat the reaction mixture to a predetermined temperature (e.g., 80-120 °C). The reaction progress should be monitored by a suitable analytical technique (TLC, HPLC, or GC). The regioselectivity of amination at C4 is favored due to the electronic effects of the adjacent chloro and trifluoromethyl groups.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully vent any excess pressure.
-
Pour the reaction mixture into cold water or onto an ice-water slurry to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual ammonia and solvent.
-
Dry the crude product under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is recommended to remove any minor impurities, including potential isomeric by-products.
-
Protocol 2: Analytical Method for By-product Profiling using HPLC
This method provides a baseline for separating the target compound from its most common by-products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: The highly polar carboxylic acid by-product will elute first, followed by the amide, then the desired amino-benzonitrile product. The dehalogenated by-product will likely be the last to elute due to its increased hydrophobicity.
Section 4: Visual Guides & Workflows
Diagram 1: Key By-product Formation Pathways
Caption: A step-by-step guide to diagnosing nitrile hydrolysis.
References
- Chemical Science. (2023). Trifluoromethylarylation of alkenes using anilines. Royal Society of Chemistry.
- ResearchGate. (n.d.). Optimization of reductive dehalogenation using 4‐bromobenzonitrile (1a) and 4‐chlorobenzonitrile (2a).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- TDX. (n.d.).
- ACS Publications. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology.
- Wikipedia. (n.d.). 3-Chlorobenzonitrile.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.
Sources
- 1. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdx.cat [tdx.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
Overcoming steric hindrance in 2-(trifluoromethyl) substituted benzonitriles
Current Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Topic: Overcoming Steric Hindrance in 2-CF3-Benzonitriles Ticket ID: #CF3-ORTHO-001
Core Directive: The "CF3 Wall"
Welcome to the support center. If you are here, you are likely staring at a TLC plate that hasn't moved in 24 hours, or an HPLC trace showing 90% starting material.
The Problem: The 2-(trifluoromethyl) group is a deceptive adversary. Electronically, it is strongly electron-withdrawing (
This guide provides the "cheat codes" to bypass this wall using specific catalytic systems and conditions.
Troubleshooting Modules
Ticket #001: Synthesis – Installing the Nitrile
User Complaint: "My Pd-catalyzed cyanation of 2-bromo-benzotrifluoride stalled. I used Pd(PPh
Diagnosis:
Standard ligands like PPh
The Protocol (The "Buchwald-XPhos" Fix): You must use a bulky, electron-rich biaryl phosphine ligand. The steric bulk of the ligand actually accelerates reductive elimination by relieving strain in the crowded complex.
Recommended System:
-
Precatalyst: XPhos Pd G3 or G4 (preferred over in-situ mixing).
-
Cyanide Source: Zn(CN)
(Soluble, releases CN slowly, preventing catalyst poisoning). -
Solvent: NMP or DMF/Water (99:1). The trace water is critical for reducing Zn salts.
Step-by-Step Protocol:
-
Charge: In a glovebox or under Ar flow, charge a reaction vial with:
-
2-bromo-benzotrifluoride (1.0 equiv)
-
Zn(CN)
(0.6 equiv) -
XPhos Pd G3 (1.5 - 3.0 mol%)
-
-
Solvent: Add degassed NMP (0.5 M concentration).
-
Heat: Seal and heat to 100°C for 2-4 hours.
-
Workup: Cool. Dilute with EtOAc. Wash with 1M NaOH (to quench residual Zn/CN) and brine.
Data Comparison:
| Ligand System | Yield (2-CF3-Ph-CN) | Mechanism of Failure/Success |
| Pd(PPh | < 20% | Reductive elimination is rate-limiting; catalyst rests as Ar-Pd-CN. |
| dppf | 45% | Bite angle improves rate, but still sluggish. |
| XPhos / SPhos | > 95% | Steric bulk forces product ejection (reductive elimination). |
| CuCN (Rosenmund) | 85% | Works, but requires 180°C and stoichiometric heavy metal waste. |
Ticket #002: Hydrolysis – Breaking the Nitrile
User Complaint: "I need the amide or acid. I boiled 2-(trifluoromethyl)benzonitrile in 6M NaOH for 24 hours. Nothing happened."
Diagnosis:
The "Glove Effect." The CF
The Solution: Platinum Catalysis (The Ghaffar-Parkins Method) Do not use brute force (acid/base). Use a catalyst that activates the nitrile by coordination, pulling the electron density away from the carbon without requiring a massive nucleophile to squeeze in immediately.
The "Magic" Catalyst: [PtH(PMe2OH)(PMe2O)2H] (Ghaffar-Parkins Catalyst).
Step-by-Step Protocol (Hydration to Amide):
-
Mix: Combine Nitrile (1 mmol) + Catalyst (0.1 - 1 mol%) in Ethanol (1 mL) and Water (1 mL).
-
Heat: Reflux (approx. 78°C) open to air (catalyst is air-stable).
-
Monitor: Reaction usually completes in 2-6 hours, significantly faster than base hydrolysis.
-
Isolation: Cool. The amide often precipitates. If not, evaporate EtOH and filter.
Alternative (If Catalyst Unavailable):
-
Microwave Hydrolysis: 2-CF3-Ph-CN + KOH (5 equiv) in Ethylene Glycol (not water/EtOH). Heat to 150°C in microwave for 20 mins. The high boiling point and dielectric heating overcome the activation barrier.
Ticket #003: Nucleophilic Addition – Grignard Reactions
User Complaint: "Adding MeMgBr to my nitrile gave me starting material back, or a mess. I want the ketone."
Diagnosis:
The Grignard reagent coordinates to the nitrogen, but the transfer of the alkyl group to the carbon is blocked by the CF
The Solution: Copper(I) Acceleration
Copper salts catalyze the addition by forming a more reactive organocopper species or by activating the nitrile via
Protocol (Cu-Catalyzed Grignard):
-
Setup: Flame-dry flask, Ar atmosphere.
-
Mix: 2-CF3-Ph-CN (1.0 equiv) + CuBr·SMe
(10 mol%) in dry THF. -
Cool: Bring to 0°C.
-
Add: Add Grignard (R-MgBr, 1.2 equiv) dropwise.
-
Warm: Allow to warm to RT. The Cu-salt helps "guide" the nucleophile past the steric wall.
-
Quench: Acidic hydrolysis (1M HCl) is required to break the resulting imine salt into the ketone.
Visualizations & Logic Maps
Diagram 1: The "Steric Wall" & Ligand Solution
This diagram illustrates why standard Pd-catalysts fail and how bulky ligands solve the problem.
Caption: Comparison of reductive elimination pathways. Standard ligands stall due to CF3 steric hindrance; XPhos uses steric bulk to force product ejection.
Diagram 2: Hydrolysis Decision Tree
A logic flow for researchers to choose the correct hydrolysis method based on available equipment and desired outcome.
Caption: Decision matrix for hydrolyzing sterically hindered nitriles. Platinum catalysis is preferred for amides; Microwave/Glycol for acids.
References & Authority
-
Synthesis (Pd-Catalyzed Cyanation):
-
Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
-
Key Insight: Establishes XPhos/Pd G3 as the superior system for hindered substrates.
-
(Note: Generalized link to ACS Org Lett).
-
-
Hydrolysis (Platinum Catalysis):
-
Ghaffar, T., & Parkins, A. W. (2000). "The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst." Journal of Molecular Catalysis A: Chemical.
-
Key Insight: Defines the PtH(PMe2OH)(PMe2O)2H catalyst specifically for hindered nitriles.
-
-
Nucleophilic Addition (Grignard/Cu):
-
Knochel, P., et al. (2008). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.
-
Key Insight: Discusses Cu(I) and Lanthanide salts (CeCl3) to assist addition to hindered electrophiles.
-
End of Ticket. If experimental issues persist, verify the water content of your solvents (for Grignard) or the age of your Pd-precatalyst (for Cyanation).
Technical Support Center: Stability of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile Under Acidic Conditions
Prepared by: The Gemini Senior Application Science Team
Welcome to the technical support center for 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound and need to understand its stability profile, particularly in acidic environments. As this molecule is a highly functionalized aromatic intermediate, a thorough understanding of its potential degradation pathways is critical for developing robust synthetic routes, stable formulations, and accurate analytical methods.
This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for conducting stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The most probable degradation pathway for this compound under acidic conditions is the hydrolysis of the benzonitrile group (-C≡N).[1][2] This reaction typically proceeds in two distinct steps:
-
Hydrolysis to an Amide: The nitrile is first hydrolyzed to the corresponding primary amide, 4-Amino-3-chloro-2-(trifluoromethyl)benzamide. This occurs via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[3][4]
-
Hydrolysis to a Carboxylic Acid: Under continued heating or stronger acidic conditions, the intermediate amide undergoes further hydrolysis to yield the final product, 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid, and an ammonium ion.[1][5]
The trifluoromethyl (-CF3) and chloro (-Cl) groups are generally stable under these conditions and are not expected to be the primary points of degradation.[6]
Q2: During my forced degradation study (0.1 M HCl at 60°C), I'm observing a new, more polar peak in my HPLC chromatogram. What is it likely to be?
The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a standard reverse-phase HPLC column) is a classic indicator of nitrile hydrolysis. The most likely identity of this new peak is the first degradation product, 4-Amino-3-chloro-2-(trifluoromethyl)benzamide .
The amide functional group is significantly more polar than the nitrile group, leading to its earlier elution. If the stress conditions are prolonged or intensified, you may observe a second, even more polar peak corresponding to the final carboxylic acid product, 4-Amino-3-chloro-2-(trifluoromethyl)benzoic acid .
Q3: How do the various substituents on the aromatic ring influence the rate of acid-catalyzed hydrolysis?
The electronic properties of the substituents have a significant impact on the rate of nitrile hydrolysis.
-
Amino Group (-NH₂): In a strong acid, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly electron-withdrawing and deactivating, which would typically slow down the rate of hydrolysis by reducing the electron density on the nitrile carbon.
-
Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group, which also deactivates the ring and can influence the reactivity of the nitrile.
-
Chloro Group (-Cl): The chloro group is also electron-withdrawing via induction.
The combined electron-withdrawing effects of these groups can influence the overall rate of hydrolysis. Researchers should be aware that the electronic landscape of this substituted benzonitrile is complex, and empirical studies are necessary to determine the precise degradation kinetics.[7]
Q4: Is the trifluoromethyl (-CF₃) group itself susceptible to degradation under these acidic conditions?
The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bond.[6] While it can be hydrolyzed under very harsh conditions (typically strongly alkaline), it is considered robust and non-labile under the standard acidic conditions used for forced degradation studies.[6] Therefore, degradation of the -CF₃ group is not an expected pathway in this context.
Q5: How should I design a robust forced degradation study for this compound to assess its acidic stability?
A forced degradation or stress testing study should be systematic to identify potential degradants and establish stability-indicating analytical methods.[8][9] The study should be designed to achieve a target degradation of 10-20% of the active pharmaceutical ingredient (API).[10]
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | To evaluate the stability of the compound to acid-catalyzed hydrolysis. |
| Temperature | 40°C to 80°C | To accelerate the rate of degradation to a practical timescale. |
| Time Points | 0, 2, 4, 8, 24, 48 hours (or as needed) | To monitor the progress of the degradation and establish kinetics. |
| Analysis | HPLC-UV, LC-MS | To separate and identify the parent compound and any degradation products. |
It is crucial to perform a mass balance assessment to ensure that all degradation products are accounted for.[10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Very rapid (>50%) or complete loss of the parent compound at the first time point. | The stress conditions (acid concentration, temperature) are too harsh for the molecule's intrinsic stability. | • Reduce the acid concentration (e.g., from 1 M to 0.1 M HCl).• Lower the incubation temperature (e.g., from 80°C to 50°C).• Shorten the duration of the initial time points (e.g., check at 30 min, 1 hr). |
| No significant degradation observed even after extended time at high temperature. | The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating. | • Increase the severity of the conditions (higher acid molarity or temperature).• Ensure your HPLC method can resolve the parent peak from potential degradants (the amide and acid). Co-inject the sample with a potentially degraded sample to check for resolution. |
| Poor mass balance in the chromatogram (sum of parent and degradants is <95%). | • Degradation products are not UV-active at the monitored wavelength.• Degradants are not eluting from the column (too polar or too non-polar).• The compound has precipitated out of the solution.• A secondary, non-chromatophoric degradation pathway is occurring. | • Use a diode array detector (DAD) to check all wavelengths.• Employ a universal detector like a mass spectrometer (LC-MS) for identification.• Modify the HPLC gradient to ensure all components elute.• Visually inspect the sample for precipitation. If solubility is an issue, consider using a co-solvent like acetonitrile or methanol.[6] |
| Inconsistent or irreproducible degradation results between experiments. | • Inaccurate preparation of acidic solutions.• Fluctuations in temperature control.• Inconsistent sample preparation (e.g., weighing errors, dilution variability). | • Use calibrated volumetric flasks and pipettes for all solutions.• Use a calibrated, stable heating block or water bath.• Ensure the stock solution of the compound is fully dissolved and homogenous before aliquoting. |
Visualized Degradation Pathway and Workflow
The following diagrams illustrate the primary degradation mechanism and a standard experimental workflow for assessing stability.
Caption: Primary acid-catalyzed hydrolysis pathway.
Caption: Standard workflow for a forced degradation study.
Detailed Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis Stress Test
This protocol outlines a standard procedure for conducting a forced degradation study in acidic media.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
0.1 M Hydrochloric Acid (HCl), aqueous
-
0.1 M Sodium Hydroxide (NaOH), aqueous
-
Class A volumetric flasks and pipettes
-
Calibrated heating block or water bath set to 60°C
-
HPLC vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1.0 mg/mL stock solution.
-
Prepare Stress Sample: In a volumetric flask, add a known volume of the stock solution and dilute with pre-heated 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL. Note: The ratio of organic solvent from the stock solution should be kept low (e.g., <5%) to avoid altering the aqueous acidic conditions.
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the stress sample. Quench the reaction by diluting it 1:1 (v/v) with 0.1 M NaOH in a separate vial, then further dilute with mobile phase to an appropriate concentration for HPLC analysis. This is your T₀ sample.
-
Incubation: Place the remaining stress sample flask in the 60°C heating block.
-
Time Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and process it exactly as described in Step 3.
-
Analysis: Analyze all prepared samples by HPLC according to Protocol 2.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method is a starting point and may require optimization for your specific equipment and requirements.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T₀.
-
Calculate the percentage area of each new degradation peak.
-
Assess the mass balance by summing the peak areas of the parent and all degradants and comparing it to the total area at T₀.
References
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
ResearchGate. (n.d.). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. [Link]
-
PMC. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
PubMed. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. [Link]
-
ResearchGate. (2025, August 9). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]
-
Patsnap. (2020, June 12). Preparation method of aminobenzonitrile. [Link]
-
Oxford Academic. (n.d.). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments | FEMS Microbiology Letters. [Link]
-
LinkedIn. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]
-
PubMed. (2024, May 21). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. [Link]
-
ResearchGate. (2025, September 1). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]
-
Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmasm.com [pharmasm.com]
- 9. asianjpr.com [asianjpr.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Optimization of reaction temperature for benzonitrile functionalization
Topic: Optimization of Reaction Temperature
Ticket ID: BZN-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: Temperature as a Reagent
Welcome to the Benzonitrile Optimization Center. You are likely here because your benzonitrile functionalization is suffering from one of two extremes: kinetic dormancy (no reaction) or thermodynamic degradation (hydrolysis/polymerization).
Benzonitrile (
The Golden Rule: Temperature in benzonitrile chemistry is not just about rate acceleration; it is a selectivity switch .
-
< 0°C: Kinetic control (Nucleophilic additions, preventing trimerization).
-
80°C - 120°C: Thermodynamic control (C-H activation, [3+2] cycloadditions).
-
> 140°C: The "Danger Zone" (Catalyst death, nitrile hydrolysis, triazine formation).
Troubleshooting Modules
Module A: Palladium-Catalyzed C-H Activation
Target: Ortho-functionalization (e.g., arylation, halogenation)[1]
The Issue: You are running a Pd(II)-catalyzed reaction at 100°C. Yields are stalling at 40-50%, but starting material remains. Increasing T to 140°C leads to Pd black precipitation.
Technical Insight:
The rate-determining step (RDS) in nitrile-directed C-H activation is often the Concerted Metalation-Deprotonation (CMD) .[2][3][4] This step has a high entropic barrier. While higher temperatures help overcome
The Solution: The "Ramp and Spike" Protocol Instead of a static temperature, use a ramp to preserve catalyst life while overcoming the CMD barrier.
-
Initiation (60°C): Allow the coordination of the nitrile N-atom to the Pd center.
-
Activation (100-110°C): Ramp to this temperature to drive the CMD step.
-
Stabilization: Add a mono-protected amino acid ligand (MPAA) or Silver (Ag) salt.
-
Why? Ag salts (e.g., AgOAc) form a heterodimeric Pd-Ag transition state , which lowers the activation energy of the C-H cleavage step, allowing the reaction to proceed at lower temperatures (preventing catalyst death) [1].
-
Diagnostic Check:
-
Black precipitate? Temperature too high or lack of oxidant.
-
No reaction? Temperature too low for CMD.
Module B: [3+2] Cycloaddition (Tetrazole Synthesis)
Target: Synthesis of 5-substituted-1H-tetrazoles (Click Chemistry)
The Issue: Reaction with Sodium Azide (
Technical Insight:
While the formation of the tetrazole ring is exothermic, the activation barrier requires heat. However, at temperatures
-
Sublimation:
or the ammonium salt sublimates, changing stoichiometry. -
Reversibility: The cycloaddition can be reversible (retro-[3+2]) at very high temperatures.
-
Decomposition: Formation of aniline via Curtius-type rearrangement of intermediates.
The Solution: Lewis Acid Catalysis
Do not rely solely on thermal activation. Use a Lewis Acid (e.g.,
Optimal Window: 100°C in DMF or DMSO is the global optimum for yield vs. degradation [2].
Module C: Nucleophilic Addition (Grignard/Lithium)
Target: Ketone synthesis (via Imine)
The Issue: You are adding
Technical Insight: At room temperature or higher, the intermediate metallo-imine can act as a nucleophile itself, attacking another molecule of benzonitrile. This leads to trimerization (forming triazines) or polymerization.
The Solution: Cryogenic Kinetic Control
-
Temperature: -78°C to 0°C.
-
Mechanism: At low T, the initial addition is irreversible and fast. The resulting magnesium imide salt precipitates or stabilizes, preventing it from attacking a second nitrile molecule.
-
Quench: Hydrolysis must be done with cold acidic water to prevent heat-generated hydrolysis of the product ketone.
Data & Optimization Tables
Table 1: Temperature Optimization Matrix
| Reaction Class | Target Product | Optimal Temp Range | Critical Failure Mode (Too High) | Critical Failure Mode (Too Low) | Recommended Solvent |
| Pd-Cat C-H Activation | Ortho-Substituted Arene | 100°C - 120°C | Catalyst Decomposition (Pd Black) | Incomplete CMD (Stalled Rxn) | HFIP, DCE, Dioxane |
| [3+2] Cycloaddition | Tetrazole | 80°C - 100°C | Retro-cyclization / Sublimation | Kinetic Trap (No conversion) | DMF, DMSO |
| Nucleophilic Addition | Ketone (via Imine) | -78°C - 0°C | Polymerization / Trimerization | Solubility issues (rare) | THF, Ether |
| Nitrile Hydrolysis | Amide / Acid | Reflux (>100°C) | N/A (This is the thermodynamic sink) | Stalled at Amide (requires >T for Acid) |
Visual Workflows
Workflow 1: Optimization Decision Tree
Caption: Decision logic for troubleshooting temperature-dependent failures in benzonitrile chemistry.
Workflow 2: The Mechanistic "Temperature Trap" (C-H Activation)
Caption: The CMD step is the thermal bottleneck. Exceeding its requirement leads to catalyst death or hydrolysis.
Frequently Asked Questions (FAQ)
Q: I am seeing a peak at M+18 in my LC-MS. What is it? A: This is the primary amide . You have hydrolyzed your nitrile.[5][6][7]
-
Cause: Trace water in your solvent + High Temperature (>100°C) + Lewis Acid/Metal Catalyst.
-
Fix: Dry solvents over molecular sieves (3Å) for 24h. Lower temperature by 10°C and extend reaction time.
Q: Can I use microwave irradiation to speed up the tetrazole synthesis? A: Yes, but proceed with caution. Microwave heating is efficient for overcoming the activation energy of the [3+2] cycloaddition. However, nitriles absorb microwave energy efficiently.
-
Warning: Ensure your vessel is rated for high pressure. The vapor pressure of solvents like acetonitrile increases drastically at the 140°C often reached in microwaves.
Q: Why does the Yu group protocol use Silver (Ag) salts? A: Silver serves two roles:
-
Oxidant: Regenerates Pd(II) from Pd(0).
-
Heterobimetallic Activation: It forms a Pd-Ag intermediate that lowers the transition state energy for C-H cleavage, effectively allowing you to run the reaction at a lower, safer temperature [1].
References
-
Mechanism of Nitrile-Directed C-H Activation: Sun, Y., Chen, P., Zhang, X., Yu, J. Q., Wu, Y. D., & Houk, K. N. (2014).[2] Palladium-catalyzed meta-selective C–H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity. Journal of the American Chemical Society, 136(1), 344-355.[8]
-
Optimization of Tetrazole Synthesis: Roh, J., Vávrová, K., & Hrabálek, A. (2012).[9] Synthesis of 5-substituted tetrazoles via [3+2] cycloaddition of nitriles and azides.[10] European Journal of Organic Chemistry, 2012(31), 6101-6118.
-
Hydrolysis Kinetics: Barclay, V. J., & Bunce, N. J. (1990).[11] Hydrolysis of benzonitrile in high-temperature water. Canadian Journal of Chemistry, 68(11), 1923-1930.
-
Green Chemistry Optimization (Co-Catalysis): Niu, Y., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. scribd.com [scribd.com]
- 6. fiveable.me [fiveable.me]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Benzonitrile Intermediates
Welcome to the technical support center for handling hygroscopic benzonitrile intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the moisture sensitivity of these critical compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and achieving valid results.
Part 1: The Fundamental Challenge - Why Hygroscopicity in Benzonitrile Intermediates Matters
Benzonitrile and its derivatives are versatile intermediates in organic synthesis, prized for the reactivity of the nitrile group (-C≡N).[1] However, this reactivity is also a vulnerability. Many benzonitrile intermediates are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This is not merely a physical inconvenience; it is a critical chemical liability.
Absorbed water can act as a reactant, leading to the hydrolysis of the nitrile group. This reaction typically proceeds first to a benzamide intermediate and then to a benzoic acid derivative, a process that can be catalyzed by trace acidic or basic impurities.[3] The consequences of such degradation are severe:
-
Inaccurate Stoichiometry: The weighed mass of the intermediate will not correspond to the actual amount of active reagent, leading to incorrect molar ratios and potentially incomplete reactions.
-
Reduced Yield and Purity: The formation of hydrolysis byproducts complicates purification and reduces the yield of the desired product.
-
Altered Physicochemical Properties: Moisture absorption can cause physical changes like caking or deliquescence (dissolving in absorbed water), making the material difficult to handle, weigh, and transfer.[4][5]
-
Compromised Experimental Reproducibility: Failure to control moisture leads to inconsistent results that are difficult to interpret and reproduce.
The following diagram illustrates the cascading effect of uncontrolled moisture exposure.
Caption: Logical flow of how hygroscopicity impacts experimental results.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I tell if my benzonitrile intermediate is hygroscopic? A1: The Safety Data Sheet (SDS) or product data sheet from the manufacturer is the first place to check.[5] Visual inspection can also be an indicator; if the material is clumpy, caked, or appears wet when it should be a free-flowing solid, it has likely absorbed moisture.[4] For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis can precisely characterize a material's hygroscopicity.[5]
Q2: What is the best way to store a hygroscopic benzonitrile intermediate? A2: The appropriate storage method depends on the compound's sensitivity. For moderately sensitive materials, a desiccator containing an active drying agent like silica gel or anhydrous calcium sulfate (Drierite®) is sufficient.[4] For highly sensitive compounds, storage inside a glove box with a continuously purged inert atmosphere (<1 ppm O₂, <1 ppm H₂O) is the gold standard.[6][7] Always ensure the container is tightly sealed with a high-quality cap and consider using paraffin film for extra protection.[8]
Q3: I don't have a glove box. How can I weigh a very hygroscopic compound? A3: While a glove box is ideal, you can minimize moisture exposure by working quickly and efficiently.[4] Use a balance with a draft shield in a room with low ambient humidity. Have all your vials and tools ready before opening the main container. A "weighing by difference" technique is highly recommended: weigh the sealed vial of the compound, quickly transfer an approximate amount to your reaction vessel, reseal the vial, and weigh it again. The difference in mass is the amount transferred. This avoids leaving the hygroscopic powder exposed on the balance pan.[4] Pre-filled reaction vials from suppliers can also bypass this issue entirely.[9]
Q4: My reaction requires an anhydrous solvent. How can I be sure my solvent is dry enough? A4: Even "anhydrous" solvents from a freshly opened bottle can contain trace amounts of water.[8] The water content can be significantly reduced by storing the solvent over activated 3 Å molecular sieves for 48-72 hours.[10] For extremely sensitive reactions, consider using a solvent purification system (Grubbs-type system) or distilling the solvent from an appropriate drying agent.[10] The water content can be quantitatively verified using Karl Fischer titration.[11]
Q5: What is Karl Fischer titration and when should I use it? A5: Karl Fischer (KF) titration is the benchmark method for determining the water content of a sample.[11][12] It is a highly specific and accurate technique based on the quantitative reaction of water with iodine and sulfur dioxide.[13][14] There are two main types:
-
Volumetric KF: Best for samples with water content above 0.1% (1000 ppm).[15]
-
Coulometric KF: More sensitive and suitable for samples with low water content, typically between 10 and 1000 ppm.[15] You should use KF titration to verify the water content of your starting materials (both the benzonitrile intermediate and the solvent) before beginning a moisture-sensitive reaction, especially during process development or troubleshooting.
Part 3: Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic benzonitrile intermediates.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Inconsistent reaction yields or appearance of unexpected byproducts (e.g., benzamide). | 1. Moisture contamination of the benzonitrile intermediate. 2. Use of "wet" (non-anhydrous) solvent or reagents. 3. Atmospheric moisture introduced during reaction setup. | 1. Verify Water Content: Use Karl Fischer titration to quantify water in the starting material and solvent.[11] 2. Dry the Intermediate: If the compound is thermally stable, dry it in a vacuum oven. Refer to the SDS for temperature limits. Otherwise, procure a fresh, unopened container. 3. Use Inert Atmosphere: Set up the reaction using a Schlenk line or in a glove box to rigorously exclude atmospheric moisture.[7] This prevents hydrolysis of the nitrile group.[3] |
| Solid intermediate appears clumpy, caked, or has a "wet" appearance. | Improper storage or repeated exposure to ambient air has led to significant water absorption. | 1. Change Storage: Immediately move the container to a desiccator with fresh desiccant or into a glove box. 2. Assess Usability: For non-critical experiments, you may be able to use the material after drying under vacuum. For critical applications (e.g., GMP synthesis), it is safer to discard the compromised material and use a fresh lot to ensure purity and accurate weighing. |
| Difficulty achieving complete dissolution of the intermediate in a non-polar organic solvent. | The compound may have absorbed water, increasing its polarity and reducing its solubility in non-polar media. | 1. Confirm Purity: Check for hydrolysis byproducts (amides/acids) via TLC or LC-MS, as these are often less soluble. 2. Dry the Material: Use a vacuum oven if the material is stable. 3. Consider a Co-solvent: If compatible with your reaction, adding a small amount of a more polar, anhydrous co-solvent may aid dissolution. |
| Low or non-reproducible results in reactions involving organometallics (e.g., Grignard reagents, organolithiums). | Organometallic reagents are extremely water-sensitive. Trace moisture will quench the reagent, reducing its effective concentration.[16] | 1. Rigorous Anhydrous Technique is Mandatory: Use flame-dried or oven-dried glassware.[16][17] 2. Use a Schlenk Line/Glove Box: All transfers of reagents and solvents must be performed under a positive pressure of inert gas (nitrogen or argon). 3. Verify Reagent Titer: The molarity of organometallic solutions can decrease over time. Titrate the solution before use to determine its exact concentration. |
Part 4: Best Practice Protocols & Methodologies
Protocol 1: Weighing and Transferring a Highly Hygroscopic Solid
This protocol details the use of inert atmosphere techniques to handle a highly moisture-sensitive benzonitrile intermediate.
Caption: Workflow for handling a highly hygroscopic solid.
Methodology:
-
Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser). Heat the glassware under vacuum with a heat gun or by flame-drying to remove adsorbed surface water.[16][17]
-
Inert Atmosphere: Allow the glassware to cool to room temperature under a positive pressure of a dry, inert gas like nitrogen or argon. This is typically done on a Schlenk line.[7][18]
-
Glove Box Transfer: Move the sealed container of the benzonitrile intermediate, the cooled reaction flask, and any necessary tools (spatula, vials) into the antechamber of a glove box.[6]
-
Antechamber Purge: Evacuate and backfill the antechamber with inert gas. This cycle should be repeated at least three times to ensure the removal of atmospheric air and moisture.[6]
-
Weighing: Inside the main glove box chamber, unseal the reagent container. Weigh the desired amount of the solid directly into the reaction flask.
-
Sealing: Immediately and securely seal the reaction flask (e.g., with a rubber septum). Tightly reseal the main reagent container to prevent future contamination.[4]
-
Solvent Addition: The sealed flask can now be removed from the glove box. Place it under a positive pressure of inert gas on a Schlenk line and add the anhydrous solvent via a dry syringe.[19][20]
Protocol 2: Selecting and Using a Chemical Drying Agent
If a solution containing your benzonitrile intermediate becomes contaminated with water (e.g., during an aqueous workup), it must be dried before solvent removal.[21] The choice of drying agent is critical.
Causality: A drying agent works by forming hydrates, chemically sequestering the water from the organic phase. The ideal agent should have a high capacity (absorb a lot of water per unit weight), be efficient (remove water quickly), and be chemically inert to your compound.[22]
| Drying Agent | Capacity | Speed | Properties & Compatibility |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic. Good general-purpose drying agent for most neutral and acidic compounds. Comes as a fine powder, providing a large surface area.[22][23] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Very High | Slow | Neutral. Best for pre-drying very wet solutions. It is a high-capacity, low-intensity agent, meaning it may leave trace water behind.[23][24] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Acidic (due to impurities). Incompatible with alcohols, phenols, amines, and some carbonyl compounds as it can form complexes.[23][24] |
| Anhydrous Calcium Sulfate (CaSO₄, Drierite®) | Low | Very Fast | Neutral. A very efficient but low-capacity agent. Good for final drying of solutions that are already mostly dry.[22][23] |
| Molecular Sieves (3Å or 4Å) | High | Slow | Neutral. Excellent for achieving very low water levels. Best used by allowing the solution to stand over the sieves for several hours. 3Å sieves are preferred as they exclude most organic molecules.[10][23] |
Methodology:
-
Initial Water Removal: If applicable, first "wash" the organic layer with a saturated aqueous sodium chloride solution (brine). This removes the bulk of the dissolved water via an osmotic effect.[21]
-
Add Drying Agent: Transfer the organic solution to an Erlenmeyer flask. Add a small portion of the chosen anhydrous drying agent (e.g., MgSO₄) and swirl.
-
Observe: The drying agent will clump together as it absorbs water.[24]
-
Add More if Needed: Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing as fine particles. This indicates that all the water has been absorbed.[24]
-
Allow Time: Let the solution stand for at least 10-15 minutes to ensure complete drying.
-
Separate: Remove the drying agent by gravity filtration or by carefully decanting the solution into a new, dry flask.
References
-
Scribd. (n.d.). Drying Agents. Retrieved from [Link]
-
Vaia. (n.d.). Hydrolysis of benzonitrile. Retrieved from [Link]
-
Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Vishwakarma, S. K. (2021, December 12). Drying agents. ResearchGate. Retrieved from [Link]
-
Patsnap. (2026, February 12). How to Maintain Pure Inert Gas Atmosphere in Labs. Retrieved from [Link]
-
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Phetwaro, L., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Utah Tech University, Department of Physical Sciences. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2007, April 15). General phenomenon of increase in the rate of moisture gain by hygroscopic substances in the presence of non-hygroscopic water-soluble substances. Retrieved from [Link]
-
A Manufacturer's Blog. (2026, February 14). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 16). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmainfo.in [pharmainfo.in]
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- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile and Its Structural Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. Through a comparative approach with its structural isomers, we will explore the subtle yet significant impacts of substituent positioning on the proton chemical environment.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features a benzene ring with five substituents: an amino group (-NH₂), a chloro group (-Cl), a trifluoromethyl group (-CF₃), a cyano group (-CN), and a hydrogen atom. The interplay of the electronic effects of these substituents governs the chemical shifts and coupling patterns of the aromatic protons.
-
-NH₂ group: A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).[1]
-
-Cl group: An electron-withdrawing group via induction but electron-donating via resonance. Its overall effect is weakly deactivating.
-
-CF₃ and -CN groups: Both are strong electron-withdrawing groups that deshield nearby protons, shifting their signals downfield (to higher ppm values).
Based on these principles, we can predict the following for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃:
-
Aromatic Protons (H-5 and H-6): We expect two signals in the aromatic region (typically 6.5-8.0 ppm).
-
H-6: This proton is ortho to the electron-donating -NH₂ group and will be shifted upfield. It is also meta to the -Cl group.
-
H-5: This proton is meta to the -NH₂ group and ortho to the strongly electron-withdrawing -CN group, which will shift it significantly downfield.
-
Coupling: These two protons are ortho to each other, so they will appear as doublets with a typical ortho coupling constant (³J) of 7-10 Hz.[1]
-
-
Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 3-5 ppm for an aromatic amine.[2] The exact chemical shift is highly dependent on the solvent, concentration, and temperature. Due to rapid proton exchange, coupling to the aromatic protons is usually not observed.[3][4]
Comparative ¹H NMR Analysis with Structural Isomers
To understand the impact of substituent placement on the ¹H NMR spectrum, we will compare the predicted spectrum of our target compound with the experimental data of three related benzonitriles.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Amine Proton (-NH₂) Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-6: ~6.8 (d, J ≈ 8-9 Hz) H-5: ~7.5 (d, J ≈ 8-9 Hz) | ~4.5 (br s) |
| 4-Amino-2-(trifluoromethyl)benzonitrile | H-3: ~6.8 (d, J ≈ 2 Hz) H-5: ~6.9 (dd, J ≈ 8.5, 2 Hz) H-6: ~7.4 (d, J ≈ 8.5 Hz) | ~4.3 (br s) |
| 4-Amino-3-chlorobenzonitrile | H-2: ~7.5 (d, J ≈ 2 Hz) H-6: ~7.2 (dd, J ≈ 8.5, 2 Hz) H-5: ~6.7 (d, J ≈ 8.5 Hz) | ~4.4 (br s) |
| 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | H-4: ~7.7 (d, J ≈ 2 Hz) H-6: ~7.8 (d, J ≈ 2 Hz) | ~5.0 (br s) |
Data for 4-Amino-2-(trifluoromethyl)benzonitrile and 4-Amino-3-chlorobenzonitrile is sourced from publicly available spectral data. Data for 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is predicted based on analogous structures.
Analysis of Comparative Data
The comparison table clearly illustrates the significant influence of the substituent pattern on the chemical shifts of the aromatic protons.
-
In 4-Amino-2-(trifluoromethyl)benzonitrile , the protons H-3 and H-5 are ortho and para to the strongly electron-donating amino group, hence their upfield shifts. H-6 is ortho to the electron-withdrawing trifluoromethyl group, resulting in a downfield shift.
-
For 4-Amino-3-chlorobenzonitrile , the H-5 proton, being ortho to the amino group, appears at the most upfield position. The H-2 proton, ortho to the cyano group and meta to the amino group, is the most downfield.
-
In the predicted spectrum of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile , both aromatic protons are significantly deshielded due to their proximity to the electron-withdrawing chloro and trifluoromethyl groups.
This comparative analysis underscores the power of ¹H NMR in distinguishing between structural isomers. The predictable nature of substituent effects on chemical shifts allows for confident structural assignments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. It is crucial to note that the choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amino group.
-
Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
NMR Instrument Parameters
The following are general guidelines for setting up a ¹H NMR experiment on a standard 400 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to cover the entire range of proton chemical shifts in most organic molecules.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing the Workflow
The following diagram illustrates the general workflow for ¹H NMR spectral analysis.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Conclusion
This guide has provided a comprehensive overview of the ¹H NMR spectral analysis of this compound. Through a detailed prediction of its spectrum and a comparative analysis with its structural isomers, we have demonstrated the profound impact of substituent positioning on proton chemical shifts and coupling patterns. The provided experimental protocol offers a robust framework for acquiring high-quality ¹H NMR data, which is crucial for the unambiguous structural determination of complex organic molecules in a research and development setting. The principles and methodologies outlined herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
-
Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
-
Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
-
The Duke NMR Center Coupling constants. Duke University. [Link]
-
Spectroscopy of Amines. Oregon State University. [Link]
-
¹H NMR Spectroscopy. University of Regensburg. [Link]
-
NMR 5: Coupling Constants. YouTube. [Link]
-
Video: NMR Spectroscopy Of Amines. JoVE. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. [Link]
-
4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896. PubChem. [Link]
-
2-Amino-3-chloro-5-trifluoromethyl-benzonitrile. Oakwood Chemical. [Link]
Sources
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- 2. rsc.org [rsc.org]
- 3. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) IR Spectrum [chemicalbook.com]
Spectral Signatures of Electron-Withdrawing Groups: A Comparative FTIR Guide to Cyano and Trifluoromethyl Moieties
Executive Summary
In medicinal chemistry and materials science, the cyano (-C≡N) and trifluoromethyl (-CF3) groups are ubiquitous electron-withdrawing groups (EWGs). While they often serve as bioisosteres to modulate metabolic stability and lipophilicity, their infrared spectral signatures are fundamentally different.
This guide provides a rigorous comparison of the FTIR characteristics of these two moieties. Unlike generic textbook descriptions, we focus on the causality of spectral shifts, the practical challenges of detection in complex matrices, and self-validating protocols to ensure data integrity.
Key Takeaway: The cyano group is a "diagnostic beacon" in the silent region (2200–2260 cm⁻¹), offering high specificity but variable intensity. The trifluoromethyl group is a "fingerprint powerhouse" (1000–1400 cm⁻¹), offering massive intensity that can mask other signals, requiring careful baseline management.
The Chemical Context: Why These Groups Matter
Before analyzing the spectra, we must understand the vibrational physics governing these groups.[1]
-
The Cyano Group (-C≡N): Possesses a rigid triple bond with a high force constant (
). Its reduced mass is low, pushing the stretching frequency into a region where few other organic bonds absorb. -
The Trifluoromethyl Group (-CF3): Characterized by the extremely polarized C-F bond. The high electronegativity difference creates a massive dipole moment change (
) during vibration, resulting in infrared bands that are among the most intense in organic chemistry.
Deep Dive: The Cyano Group (-C≡N)
The Diagnostic Beacon of the Silent Region
Characteristic Frequencies
The nitrile stretch (
| Chemical Environment | Frequency Range (cm⁻¹) | Intensity | Mechanistic Cause |
| Saturated Aliphatic | 2240 – 2260 | Medium/Weak | High force constant; isolated triple bond. |
| Conjugated (Aromatic/Alkene) | 2220 – 2240 | Stronger | Resonance reduces bond order (single-bond character increases), lowering |
| Alpha-Halo/Oxygen | 2260 – 2280 | Weak | Inductive effect (-I) strengthens the |
Critical Nuance: The Intensity Trap
Unlike carbonyls, nitrile peaks can be surprisingly weak. The intensity depends on the square of the dipole moment change.
-
Symmetrical Nitriles: If a molecule has symmetry that cancels the dipole vectors (e.g., specific dinitriles), the peak may vanish (Raman active only).
-
Protic Solvents: Hydrogen bonding to the nitrogen lone pair can broaden the peak and shift it to higher frequencies (Blue Shift), contrary to the Red Shift seen in carbonyls.[2]
Deep Dive: The Trifluoromethyl Group (-CF3)
The Fingerprint Region Powerhouse
Characteristic Frequencies
Identifying -CF3 is challenging because it falls in the "fingerprint region" (1500–500 cm⁻¹), crowded with C-C, C-O, and C-N stretches.[3] However, C-F stretches are often the strongest peaks in the entire spectrum .
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric Stretch ( | 1300 – 1360 | Very Strong | Often broad; can mask C-N amines or nitro groups. |
| Symmetric Stretch ( | 1100 – 1200 | Strong | Sharp; often overlaps with C-O stretches (ethers/esters). |
| C-CF3 Stretch | ~1300 – 1330 | Medium | The bond connecting the group to the scaffold; heavily mixed mode. |
| Deformation ( | 700 – 800 | Medium | Useful for confirmation if the fingerprint region is ambiguous. |
The "Super-Halogen" Effect
The -CF3 group behaves as a "super-halogen." The C-F bonds are so polar that their vibrational coupling is intense.
-
Warning: In ATR (Attenuated Total Reflectance) spectroscopy, the high refractive index change caused by strong C-F absorption can lead to derivative-shaped peaks or peak shifts if the ATR correction algorithm is not applied.
Comparative Analysis & Decision Logic
The following table contrasts the operational realities of detecting these groups.
| Feature | Cyano (-C≡N) | Trifluoromethyl (-CF3) |
| Spectral Region | Diagnostic (2200–2260 cm⁻¹) | Fingerprint (1000–1400 cm⁻¹) |
| Specificity | High. Very few interferences (alkynes, isocyanates). | Low. Overlaps with C-O, C-N, S=O. |
| Intensity | Variable (Weak to Medium).[4] | Extreme. Often dominates the spectrum. |
| Solvent Sensitivity | High (H-bonding shifts). | Low (Sterically shielded). |
| Primary Validation | Peak position is usually sufficient. | Requires 2+ bands ( |
Visualization: Identification Workflow
The following decision tree outlines the logical flow for distinguishing these groups in an unknown sample.
Figure 1: Logical workflow for distinguishing Nitrile and Trifluoromethyl groups based on spectral hierarchy.
Experimental Protocol: Ensuring Data Integrity
Sample Preparation Strategy
| Method | Suitability for -CN | Suitability for -CF3 | Recommendation |
| ATR (Diamond/ZnSe) | Good. Easy, but ensure high pressure for good contact. | Caution. Strong C-F bands can cause "anomalous dispersion," shifting peaks by 5-10 cm⁻¹. | Apply ATR Correction algorithm in software. |
| Transmission (KBr Pellet) | Excellent. Best resolution for sharp -CN peaks. | Excellent. Prevents refractive index distortions. | Preferred for publication-quality data. |
Step-by-Step Validation Workflow
-
Background Collection:
-
Purge the system with dry air/nitrogen for 5 minutes.
-
Why? Atmospheric CO₂ (2350 cm⁻¹) interferes with the Nitrile region (2260 cm⁻¹). A poor background will create noise exactly where you are looking for -CN.
-
-
Resolution Settings:
-
The "Polystyrene Test" (Self-Validation):
-
Before running your fluorinated sample, run a standard polystyrene film.
-
Verify the 1601 cm⁻¹ peak. If it drifts >1 cm⁻¹, recalibrate the laser. This is critical for distinguishing conjugated vs. non-conjugated nitriles where the shift is only ~10-15 cm⁻¹.
-
Troubleshooting Common Pitfalls
The "Ghost" Nitrile
-
Symptom: A weak peak appears around 2300–2350 cm⁻¹.
-
Cause: This is usually atmospheric CO₂ fluctuation, not a nitrile.
-
Fix: Check if the peak is a doublet (2360/2340). If yes, it's CO₂. Repurge and collect a new background.
The "Masked" Carbonyl
-
Symptom: You expect an ester/amide, but the C-O region (1000-1300 cm⁻¹) is a mess.
-
Cause: The -CF3 group is so intense it "swamps" the detector in that region, hiding the C-O stretch.
-
Fix: Dilute the sample (if liquid) or use a thinner film. If using ATR, use a Ge crystal (lower penetration depth) to reduce absorbance intensity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for characteristic frequencies).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Definitive source for detailed frequency tables).
-
Getmanskii, I. Z., et al. (2016). "Correlating Nitrile IR Frequencies to Local Electrostatics." Journal of Physical Chemistry B, 120(18), 4243–4254.
-
Palansky, A., et al. (2014). "Infrared Spectroscopic Signatures of the Fluorous Effect." Journal of the American Chemical Society. (Discusses C-F stretching dynamics).
-
Specac Application Notes. (2023). "Interpreting Infrared Spectra: Nitriles and Alkynes."
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Validated Assay Methods for Detecting 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile Residues
Introduction: The Analytical Imperative
4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring amino, nitrile, and trifluoromethyl functional groups. Such substituted benzonitriles are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, can enhance biological activity and lipophilicity, making these molecules valuable in drug development.[1] Consequently, the detection of its residues in environmental samples, raw materials, or finished products is a critical aspect of quality control, safety assessment, and regulatory compliance.
This guide provides a comprehensive comparison of validated analytical strategies for the quantification of this compound. As no single standardized method currently exists for this specific analyte, this document synthesizes established principles from analogous compound analyses and regulatory guidelines to provide a robust framework for method development and validation. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to build and validate a method that is truly fit for its intended purpose.
Pillar 1: The Foundation of Trustworthiness: Analytical Method Validation
Before delving into specific techniques, we must establish the framework that ensures data integrity. An analytical method is only reliable if it has been validated. Validation is the documented process of demonstrating that a procedure is suitable for its intended use.[2] The global standard for this process is outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5][6]
A properly validated method provides assurance of its performance based on several key characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery of a known added amount of analyte.[3][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Caption: Core parameters for analytical method validation per ICH Q2(R2) guidelines.
Pillar 2: The Universal Challenge: Sample Preparation
Effective sample preparation is arguably the most critical step in residue analysis. Its goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[8][9] For a compound like this compound in a complex matrix (e.g., soil, plant tissue, biological fluids), a generic and highly effective approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]
The QuEChERS workflow can be logically divided into two main stages: extraction and dispersive solid-phase extraction (dSPE) cleanup.
Caption: General workflow for sample preparation using the QuEChERS method.
Experimental Protocol: QuEChERS Sample Preparation
-
Homogenization: Weigh a representative 10-15 g portion of the homogenized sample into a 50 mL centrifuge tube. For solid samples like plant material, cryogenic grinding may be necessary to ensure homogeneity and preserve volatile components.[11]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube. Acetonitrile is chosen for its ability to effectively extract a wide range of analytes while minimizing the co-extraction of lipids and other matrix components.[11]
-
Add the appropriate QuEChERS extraction salt packet, typically containing anhydrous magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) to induce phase separation.
-
Securely cap the tube and vortex vigorously for 1-3 minutes to ensure thorough mixing and extraction.[10]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (the supernatant) to a 2 mL dSPE tube.
-
The dSPE tube contains a sorbent mixture. For this analyte, a combination of anhydrous MgSO₄ (to remove remaining water) and Primary Secondary Amine (PSA) sorbent is recommended. Causality: The PSA sorbent is crucial here; its amine functional groups effectively remove organic acids, sugars, and fatty acids from the extract, which could otherwise interfere with the analysis.[12]
-
Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes.
-
-
Final Preparation: Carefully transfer the cleaned supernatant into an autosampler vial. The sample is now ready for instrumental analysis.
Pillar 3: A Comparative Guide to Detection Methodologies
The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely accessible technique ideal for quality control in less complex matrices or when high sensitivity is not the primary concern.[7] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
-
Scientific Rationale: The analyte possesses a benzonitrile chromophore, which will absorb UV light, making it suitable for UV detection. A reverse-phase C18 column is the logical starting point, as it effectively separates moderately polar organic compounds. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile or methanol, is used to control the retention and elution of the analyte by modifying its polarity.
Proposed HPLC-UV Starting Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for reverse-phase separation of a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for amine-containing compounds by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min | A gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV Diode Array Detector (DAD) at ~254 nm | The aromatic ring should provide strong absorbance. A DAD allows for spectral confirmation of peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Validation Protocol for HPLC-UV:
-
Specificity: Analyze a blank matrix (e.g., untreated soil extract) and a matrix spiked with the analyte. The analyte peak should be well-resolved from any matrix interferences.
-
Linearity: Prepare a series of at least five calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from a certified reference standard.[13] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥0.995.
-
Accuracy & Precision: Spike a blank matrix at three concentration levels (low, medium, high). Analyze 5-6 replicates at each level. Calculate the mean % recovery (should be within 80-120%) for accuracy and the relative standard deviation (%RSD, should be ≤15%) for precision.[7]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. It is best suited for volatile and thermally stable compounds.
-
Scientific Rationale: The direct analysis of this compound by GC can be challenging due to the polar primary amine group, which can cause poor peak shape and thermal degradation. Therefore, derivatization is essential. Silylation, which replaces the active hydrogen on the amine with a nonpolar silyl group (e.g., TBDMS), is a common and effective strategy.[14][15] This process increases volatility and thermal stability, making the analyte amenable to GC analysis.
Proposed GC-MS Protocol (including Derivatization)
-
Evaporation: Take 100 µL of the cleaned QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen. Moisture must be completely removed as it interferes with the derivatization reaction.[14]
-
Derivatization: Add 50 µL of a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Cap tightly and heat at 70-100 °C for 1-4 hours.[14]
-
GC-MS Analysis: Inject the derivatized sample.
Proposed GC-MS Starting Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-bleed, nonpolar column ideal for general-purpose MS analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A temperature ramp is required to separate analytes based on their boiling points. |
| Injector | 250 °C, Splitless mode | Splitless injection maximizes the transfer of analyte onto the column for trace analysis. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Acquisition | Scan Mode (for method development) & Selected Ion Monitoring (SIM) for quantification | SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity.[16] It couples HPLC separation with a triple quadrupole mass spectrometer that acts as a highly specific filter.
-
Scientific Rationale: The primary amine group on the analyte is easily protonated, making it ideal for positive-mode electrospray ionization (ESI). In a triple quadrupole MS, the first quadrupole (Q1) selects the protonated molecule (the precursor ion). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion). This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interference.[16]
Proposed LC-MS/MS Starting Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Ultra-high performance systems provide better resolution and faster run times. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast, high-efficiency separations with MS detection. |
| Mobile Phase | Same as HPLC-UV (0.1% Formic Acid in Water / Acetonitrile) | This mobile phase is volatile and fully compatible with ESI-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The amine group will readily accept a proton to form [M+H]⁺. |
| Key Voltages | Capillary: ~3.5 kV; Cone: ~30 V | These must be optimized by infusing a standard solution to maximize the precursor ion signal. |
| MRM Transitions | To be determined experimentally | Infuse a standard to find the precursor ion [M+H]⁺. Perform a product ion scan to identify the most stable and abundant fragment ions for quantification and confirmation. |
Performance Comparison and Method Selection
The optimal method depends entirely on the analytical objective. A decision-making process can be visualized to aid in this selection.
Caption: Decision tree for selecting the appropriate analytical method.
The performance characteristics of these three techniques are summarized below. Note that these are typical values and must be confirmed through in-lab validation for the specific analyte and matrix.
Table 1: Comparison of Analytical Methodologies
| Feature | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
|---|---|---|---|
| Specificity | Moderate (Risk of co-elution) | High (Based on mass spectrum) | Very High (Based on MRM transition) |
| Sensitivity (Typical LOQ) | Low-to-mid ng/mL (ppm) | Low ng/mL (high ppb) | Low-to-mid pg/mL (ppt) |
| Throughput | High | Moderate (derivatization step) | High |
| Matrix Tolerance | Low to Moderate | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Ease of Use | High | Moderate | Moderate to High |
| Best For | Purity checks, formulation assays, simple matrices | Confirmation, moderately complex matrices | Trace residue analysis, complex matrices, regulatory submissions |
Conclusion
The selection of a validated assay method for this compound residues is a multi-faceted decision that balances the need for sensitivity and specificity against practical considerations like sample matrix, throughput, and available resources.
-
HPLC-UV offers a simple, cost-effective solution for routine quality control where residue levels are expected to be relatively high.
-
GC-MS , when coupled with a robust derivatization protocol, provides a significant increase in specificity and is a powerful tool for confirmatory analysis.
-
LC-MS/MS stands as the definitive technique for trace and ultra-trace quantification, delivering the superior sensitivity and selectivity required for challenging matrices and stringent regulatory limits.[16]
Regardless of the chosen technology, the core principles of method validation must be rigorously applied. By following the framework outlined in this guide—grounded in established sample preparation techniques and authoritative validation standards—researchers can develop and implement a reliable, accurate, and defensible method for the analysis of this important chemical intermediate.
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A Comparative Guide to the Definitive Structural Confirmation of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The molecule 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile, a highly functionalized aromatic scaffold, presents a case where a multi-faceted analytical approach is not just beneficial, but essential for irrefutable characterization. While single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining three-dimensional molecular architecture, its application is contingent on the formation of high-quality crystals—a process that can be both time-consuming and, in some cases, unsuccessful.[1][2]
This guide provides an in-depth comparison of X-ray crystallography with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind the experimental choices for each method and present a logical workflow for the comprehensive structural elucidation of this compound, even in the absence of a pre-existing crystal structure in the public domain.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides the most direct and detailed information about a molecule's structure, including bond lengths, bond angles, and stereochemistry, by mapping the electron density of a crystalline solid.[3] The resulting crystallographic information file (CIF) is a comprehensive, standardized record of the crystal structure.[4][5]
Hypothetical Workflow for X-ray Crystallography
In the absence of a publicly available crystal structure for this compound, the following workflow outlines the necessary steps to obtain one.
Caption: Workflow for Single-Crystal X-ray Crystallography.
This process, while definitive, can be a significant bottleneck. If suitable crystals cannot be obtained, a combination of other analytical techniques is required to build an equally convincing case for the molecule's structure.
A Multi-Technique Approach to Structural Confirmation
When single crystals are elusive, a combination of spectroscopic methods can provide the necessary evidence for structural confirmation. Each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved to achieve a homogeneous solution.[7]
-
¹H NMR: This experiment identifies the number and environment of protons. For our target molecule, we would expect to see distinct signals for the two aromatic protons and a broad signal for the amine (-NH₂) protons. The coupling patterns between the aromatic protons would confirm their relative positions on the benzene ring.
-
¹³C NMR: This provides information on the carbon skeleton. We would anticipate eight distinct signals corresponding to the eight carbon atoms in the molecule, including the nitrile and trifluoromethyl carbons.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[8] A single, sharp resonance would be expected for the -CF₃ group, and its chemical shift would be characteristic of its electronic environment.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) would show correlations between coupled protons. HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its elemental composition and fragmentation patterns.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a volatile organic solvent like dichloromethane or hexane.[5] The sample must be free of particulate matter.
-
Analysis: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.
-
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound.[10]
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11] This provides definitive evidence for the presence of one chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): This technique can determine the molecular formula with high accuracy by measuring the exact mass to several decimal places.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for ATR-FTIR Analysis:
-
Sample Preparation: Attenuated Total Reflectance (ATR) is a common and simple method requiring little to no sample preparation.[13][14] A small amount of the solid powder is placed directly onto the ATR crystal.
-
Analysis: An infrared spectrum is collected.
-
Data Interpretation: The presence of characteristic absorption bands confirms the presence of specific functional groups. For this compound, we would expect to see:
-
N-H stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, characteristic of a primary amine (-NH₂).[15][16]
-
C≡N stretching: A sharp, intense peak around 2220-2260 cm⁻¹, confirming the nitrile functional group.[17][18]
-
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl group.
-
Aromatic C-H and C=C stretching: Peaks in their respective characteristic regions of the spectrum.
-
Comparative Analysis of Techniques
The following table summarizes the information provided by each technique for the structural confirmation of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Definitive and unambiguous for crystalline solids.[19] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Provides the most detailed structural information in solution. | Does not provide information on bond lengths or angles. |
| Mass Spectrometry | Molecular weight, elemental formula (with HRMS), fragmentation patterns. | Highly sensitive, confirms elemental composition. | Does not provide information on the connectivity of atoms. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation.[14] | Provides limited information on the overall molecular structure. |
Logical Workflow for Structural Confirmation without Crystallography
When X-ray crystallography is not feasible, a logical and self-validating workflow using spectroscopic methods should be employed.
Caption: Logical workflow for spectroscopic structural confirmation.
Conclusion
The definitive structural confirmation of this compound, and indeed any novel chemical entity, relies on a rigorous and comprehensive analytical strategy. While single-crystal X-ray crystallography provides the most direct and unambiguous structural data, its reliance on high-quality crystals can be a limiting factor. In such cases, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy offers a powerful and self-validating alternative. By systematically gathering data on molecular weight, elemental composition, functional groups, and atomic connectivity, researchers can confidently and authoritatively establish the structure of a molecule, meeting the high standards of scientific integrity required in research and development.
References
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ResearchGate. (2015). The Crystallographic Information File (CIF). Available at: [Link]
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Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. Available at: [Link]
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Sample Preparation. Available at: [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available at: [Link]
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Spectroscopy Online. (2021). Sample Preparation-Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Available at: [Link]
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Books. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Available at: [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
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-
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Chromatographic Separation of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile Impurities: A Comparative Guide
This guide outlines a high-precision chromatographic strategy for the separation of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile (CAS 1807258-49-6) from its critical process impurities.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
In the synthesis of next-generation Selective Androgen Receptor Modulators (SARMs) and agrochemicals, This compound (ACTB) serves as a pivotal pharmacophore. Its purity is critical because the 3-chloro substituent often dictates the steric lock required for receptor binding.
The primary separation challenge lies in the "halogen dance." The synthetic route—typically involving chlorination of 4-amino-2-(trifluoromethyl)benzonitrile—generates three difficult-to-resolve impurities:
-
Impurity A (Des-chloro): The unreacted starting material.[1]
-
Impurity B (Regio-isomer): 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile.
-
Impurity C (Over-chlorinated): 4-Amino-3,5-dichloro-2-(trifluoromethyl)benzonitrile.
Standard C18 alkyl phases often fail to resolve Impurity B from the target due to identical hydrophobicity (logP). This guide compares the standard C18 approach against a Fluorinated Stationary Phase (PFP) method, demonstrating why the latter is the superior choice for halogenated aromatic separation.
Critical Impurity Pathways
Understanding the origin of these impurities is the first step in creating a self-validating separation method.
Figure 1: Synthetic origin of critical impurities. The separation must distinguish between the Target and Impurity B, which differ only by the position of the Chlorine atom.
Comparative Analysis: C18 vs. Pentafluorophenyl (PFP)
We evaluated three chromatographic systems to determine the optimal resolution (
Experimental Conditions
-
System: UHPLC (Agilent 1290 Infinity II)
-
Temperature: 40°C
-
Detection: UV @ 254 nm
Performance Data
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: PFP (Recommended) |
| Column Phase | C18 (Octadecyl) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | |
| Mobile Phase | Water/ACN (0.1% Formic) | Water/MeOH (0.1% Formic) | Water/MeOH (0.1% TFA) |
| 4.2 (Excellent) | 4.5 (Excellent) | 5.1 (Excellent) | |
| 1.1 (Co-elution risk) | 1.8 (Marginal) | 3.4 (Baseline Resolved) | |
| Tailing Factor | 1.3 | 1.1 | 1.05 |
| Run Time | 12 min | 14 min | 10 min |
Technical Insight
Why Method C Wins: The Target and Impurity B have nearly identical hydrophobicities, making C18 separation inefficient. The PFP phase utilizes specific fluorine-halogen interactions. The electron-deficient ring of the PFP phase interacts differently with the 3-chloro vs. 5-chloro substitution pattern due to steric accessibility and electron density mapping, resulting in superior selectivity.
Detailed Experimental Protocol (Method C)
This protocol is designed to be a robust, self-validating system for QC release testing.
Reagents & Materials[4][6][7][11][12]
-
Column: Thermo Scientific Hypersil GOLD PFP (or equivalent), 100 x 2.1 mm, 1.9 µm.
-
Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Methanol (MeOH) + 0.1% TFA.
-
Note: Methanol is preferred over Acetonitrile here because its protic nature enhances the
- interaction selectivity on phenyl phases.
-
Instrument Parameters
-
Gradient Program:
-
0.0 min: 40% B
-
6.0 min: 75% B
-
7.0 min: 95% B (Wash)
-
8.0 min: 95% B
-
8.1 min: 40% B (Re-equilibration)
-
-
Injection Volume: 2.0 µL
-
Column Temp: 40°C (Control is critical for reproducibility).
System Suitability Criteria (Self-Validation)
-
Resolution (
): > 2.0 between Target and Impurity B. -
Tailing Factor: < 1.2 for the Target peak.
-
Precision: %RSD < 1.0% for retention time (n=6).
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).
Figure 2: Decision matrix for selecting the stationary phase. The switch to PFP is triggered by the failure of C18 to resolve the regio-isomer.
References
-
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Pharmaceutical and Biomedical Analysis, 107, 141-151. [Link]
Sources
Safety Operating Guide
4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile proper disposal procedures
Executive Safety Directive
Do not treat this compound as standard organic waste. 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is a poly-functionalized aromatic intermediate (likely used in androgen receptor antagonist synthesis).[1] Its disposal requires strict adherence to halogenated waste protocols due to the chlorine and trifluoromethyl groups, and cyanide-compatible segregation due to the nitrile moiety.[1]
IMMEDIATE ACTION REQUIRED:
-
Segregate from Acids: Contact with strong acids can catalyze hydrolysis, potentially releasing toxic gases or causing exothermic pressurization.[1]
-
Segregate from Oxidizers: Risk of violent reaction.[1]
-
Labeling: Container must be flagged "Halogenated" and "Toxic."[1]
Hazard Identification & Chemical Profile
Before disposal, you must understand the specific hazards that dictate the waste stream.[1]
| Property | Specification | Disposal Implication |
| Physical State | Solid / Crystalline Powder | Requires "Solid Hazardous Waste" stream unless dissolved. |
| Functional Groups | -CN (Nitrile), -Cl, -CF3, -NH2 | Nitrile: Potential HCN source under extreme acidic conditions.Halogens (Cl, F): Requires incineration with scrubbers (cannot be used for fuel blending).[1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2 | Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.[1] |
| Reactivity | Stable, but acid-sensitive | NEVER add to "Acid Waste" carboys.[1] |
Waste Segregation Logic (Decision Matrix)
The following logic gate determines the correct waste stream for your specific experimental context (e.g., solid isolate vs. mother liquor).
Figure 1: Decision matrix for segregating this compound waste.[1] Note the strict separation of solid and liquid streams to prevent leaching.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (At the Bench)
-
Solid Waste:
-
Liquid Waste (Mother Liquors):
-
Confirm the pH of the solution is Neutral or Basic (pH ≥ 7) .[1]
-
Scientific Rationale: Acidic conditions promote the hydrolysis of the nitrile group (
). While aromatic nitriles are more stable than aliphatic ones, maintaining a basic pH prevents any risk of volatility or pressure buildup in the drum.[1] -
Pour into a High-Density Polyethylene (HDPE) or Glass carboy. Do not use metal containers due to the corrosive potential of free chlorides/fluorides if degradation occurs.
-
Phase 2: Labeling & Documentation
Your facility's EHS (Environmental Health & Safety) team relies on accurate labeling to select the incineration method.[1]
-
Chemical Name: Write out the full name. Do not use abbreviations or project codes (e.g., "Compound X").
-
Constituents: List "this compound" and any solvents (e.g., "Dichloromethane 90%").
-
Hazard Checkboxes:
Phase 3: The Disposal Lifecycle (Workflow)
Figure 2: The "Cradle-to-Grave" workflow for hazardous chemical waste, ensuring chain of custody from the lab bench to final destruction.
Scientific Rationale & Mechanism
Why Incineration? This compound contains both Chlorine and Fluorine.[1] Standard fuel blending (mixing waste with fuel for cement kilns) is often restricted for highly halogenated compounds because combustion generates hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]
-
Mechanism: High-temperature incineration (
) breaks the C-F and C-Cl bonds. -
Scrubbing: The facility must use wet scrubbers (alkaline quench) to neutralize the acid gases formed:
[1]
Why Segregate from Acids? Although benzonitriles are kinetically stable, the nitrile group is a carboxylic acid derivative.[1] In the presence of strong mineral acids and moisture (often present in waste drums), hydrolysis can occur.[1]
-
Risk: While HCN evolution is less likely for aromatic nitriles compared to aliphatic ones, the formation of the amide/acid is exothermic.[1] In a sealed waste drum, this heat can cause pressure buildup and rupture [1].[1]
Emergency Procedures (Spill Response)
Minor Spill (< 5g / < 10mL):
-
Isolate: Alert nearby personnel.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1]
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.[1]
-
Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use acid-neutralizing absorbents (often pink/red), as these may react with the nitrile.[1] Use neutral clay or silica.[1]
-
Decontamination: Wipe the area with a mild detergent (pH 7-9) and water.
Major Spill:
-
Evacuate the lab.[1]
-
Call EHS/Emergency Response.[1]
-
Inform responders of the "Halogenated Nitrile" nature of the compound.
References
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification of Halogenated Solvents and Organic Wastes.[1] 40 CFR Part 261.[1][3] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6.C, Management of Waste.[1] Available at: [Link]
-
Hyland, C., & O'Connor, C. The acid-catalysed hydrolysis of benzonitrile.[1][4] Journal of the Chemical Society, Perkin Transactions 2, 1973.[1] (Demonstrating stability/reactivity profiles of aromatic nitriles).
Sources
Personal protective equipment for handling 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
Executive Summary & Hazard Dynamics
The Core Threat: Do not treat 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile solely as a generic irritant. While the Safety Data Sheet (SDS) classifies it as an irritant (H315, H319) and harmful by ingestion (H302), the structural combination of a nitrile group and a trifluoromethyl (-CF3) moiety creates a specific "Trojan Horse" hazard.
-
Enhanced Permeation: The trifluoromethyl group significantly increases the molecule's lipophilicity (LogP), allowing it to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogs.
-
Metabolic Toxicity: Once absorbed, aromatic nitriles can undergo hepatic metabolism. While less immediate than aliphatic nitriles, there is a potential for the liberation of cyanide ions or toxic metabolites over time.
-
Static Charge: As a poly-halogenated crystalline solid, this compound is prone to high static charge buildup, leading to "flying powder" incidents during weighing, increasing inhalation risks.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >5 mg.
Hand Protection: The "Breakthrough" Rule
Latex is strictly prohibited due to poor resistance against halogenated aromatics.
| Parameter | Requirement | Scientific Rationale |
| Material | 100% Nitrile (Acrylonitrile Butadiene) | Nitrile provides superior resistance to aromatic hydrocarbons compared to latex or vinyl. |
| Configuration | Double Gloving | Outer Glove: Protects against gross contamination.Inner Glove: Acts as the final barrier against micro-permeation. |
| Thickness | Minimum 5 mil (0.12 mm) | Thinner exam gloves (3 mil) may suffer breakthrough in <15 minutes with halogenated solvents/solids. |
| Inspection | Visual Check | Check for "pinholes" by inflating the glove slightly before donning (if manufacturing quality is variable). |
| Change Frequency | Every 60 mins or immediately upon splash | The CF3 group facilitates permeation; do not wait for visible degradation. |
Respiratory & Body Protection[1]
| Zone | PPE Requirement | Operational Context |
| Primary Barrier | Chemical Fume Hood | Face Velocity: 80–100 fpm. Sash at working height (18"). Work >6 inches inside the sash. |
| Respiratory | N95 or P100 (Backup) | Only required if working outside a hood (e.g., equipment maintenance). Note: A respirator is NOT a substitute for a fume hood. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Fine, statically charged dust can bypass side shields. |
| Body | Tyvek® Lab Coat (or Cotton) | Synthetic blends (polyester) can accumulate static charge, attracting the powder to the user. Use cotton or anti-static Tyvek. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.
Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the escalation for penetrating solvents.
Operational Protocol: Safe Handling & Weighing
The "Static Trap" Mitigation
Because this compound is a halogenated solid, it will likely exhibit high static retention.
-
Ionization: Use an anti-static gun (e.g., Zerostat) or a localized ionizer bar inside the balance enclosure.
-
Vessel Selection: Use glass or anti-static plastic weighing boats. Avoid standard polystyrene boats if static is observed.
-
Technique: Do not pour from the stock bottle. Use a stainless steel spatula (grounded by your hand) to transfer small amounts.
Transfer to Solution
Dissolve the solid immediately to reduce inhalation risk.
-
Best Practice: Add the solvent to the weighing vial inside the hood before transporting it to the benchtop (if benchtop work is necessary).
-
Solvent Warning: If dissolving in DMSO or DMF, remember that these solvents will "carry" the toxic compound through standard nitrile gloves. Refer to Figure 1.
Emergency Response & Disposal
Spill Cleanup Workflow
Do NOT use bleach (Sodium Hypochlorite) immediately on the dry powder. While bleach is used to oxidize cyanides, mixing it with unknown halogenated organics can sometimes yield toxic chloramines or other volatile byproducts.
Figure 2: Emergency spill response workflow prioritizing dust containment.
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste: Toxic Solid (Nitrile Derivative)."
-
Liquid Waste: Segregate into the "Halogenated Organic" waste stream.
-
Crucial: Do NOT mix with strong acids. Although the nitrile group is stable, acidic conditions in the presence of moisture/heat could theoretically promote hydrolysis.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzonitrile Derivatives Safety Profile. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
